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5-Fluoro-2-nitrophenyl 3-methylbenzoate Documentation Hub

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  • Product: 5-Fluoro-2-nitrophenyl 3-methylbenzoate
  • CAS: 219688-25-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: 5-Fluoro-2-nitrophenyl 3-methylbenzoate

Executive Summary 5-Fluoro-2-nitrophenyl 3-methylbenzoate (CAS: 219688-25-2) is a specialized organic intermediate characterized by a molecular weight of 275.23 g/mol .[1][2][3] Structurally, it is an activated ester der...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoro-2-nitrophenyl 3-methylbenzoate (CAS: 219688-25-2) is a specialized organic intermediate characterized by a molecular weight of 275.23 g/mol .[1][2][3] Structurally, it is an activated ester derived from 3-methylbenzoic acid and 5-fluoro-2-nitrophenol.

In drug development, this compound serves as a critical acylating agent. The electron-withdrawing nature of the ortho-nitro and meta-fluoro substituents on the phenolic ring activates the carbonyl carbon, facilitating facile nucleophilic attack by amines. This guide details the physicochemical standards, synthetic pathways, and analytical validation protocols required for its rigorous application in medicinal chemistry.

Part 1: Physicochemical Profile & Molecular Weight Analysis

Precise stoichiometry is the bedrock of reproducible synthesis. The molecular weight of 275.23 g/mol must be used for all molarity calculations.

Table 1: Physicochemical Specifications
PropertyValueNotes
Molecular Weight 275.23 g/mol Average mass for stoichiometric calc.
Exact Mass 275.0594 g/mol Monoisotopic mass for HRMS validation.
Molecular Formula C₁₄H₁₀FNO₄
CAS Number 219688-25-2Primary identifier.[1][3]
Physical State Solid (Pale Yellow)Typical of nitrophenyl esters.
Solubility DCM, THF, DMFHydrolytically unstable in basic aqueous media.
Isotopic Distribution for Mass Spectrometry

For researchers utilizing High-Resolution Mass Spectrometry (HRMS), the molecular ion


 or 

will not correspond simply to the average weight.
  • Monoisotopic Mass (C₁₄H₁₀FNO₄): 275.0594 Da

  • Expected

    
    :  276.0667 m/z
    
  • Expected

    
    :  298.0486 m/z
    

Part 2: Synthetic Methodology (Autonomy & Causality)

Expertise Note: While commercial sources exist, in-house preparation is often required to ensure fresh activation, as nitrophenyl esters can degrade via hydrolysis over time. The most robust method involves Steglich esterification or Acid Chloride coupling. The protocol below utilizes the Acid Chloride method for superior atom economy and purification ease.

Reagents
  • Precursor A: 3-Methylbenzoic acid (m-Toluic acid)

  • Precursor B: 5-Fluoro-2-nitrophenol[4]

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Base: Triethylamine (

    
    ) or Pyridine
    
Step-by-Step Protocol
  • Activation (Acid Chloride Formation):

    • Dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add catalytic DMF (2 drops) followed by oxalyl chloride (1.2 eq) dropwise at 0°C.

    • Causality: DMF catalyzes the formation of the Vilsmeier-Haack intermediate, drastically accelerating the conversion to acid chloride.

    • Stir at RT for 2 hours until gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) ceases. Concentrate in vacuo to remove excess oxalyl chloride.
  • Coupling (Esterification):

    • Redissolve the crude acid chloride in anhydrous DCM.

    • Add 5-fluoro-2-nitrophenol (1.0 eq) and cool to 0°C.

    • Add

      
       (1.5 eq) dropwise.
      
    • Causality: The base neutralizes the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed degradation.

    • Stir for 4-6 hours, allowing the solution to warm to RT.

  • Workup & Purification:

    • Wash organic layer with 1M HCl (to remove amine), saturated

      
       (to remove unreacted phenol), and brine.
      
    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Hexane if necessary.

Visualization: Synthesis Workflow

SynthesisWorkflow Acid 3-Methylbenzoic Acid Inter Intermediate: Acid Chloride Acid->Inter Activation Activator Oxalyl Chloride (cat. DMF) Activator->Inter Product 5-Fluoro-2-nitrophenyl 3-methylbenzoate (MW: 275.23) Inter->Product Nucleophilic Acyl Substitution Phenol 5-Fluoro-2-nitrophenol Phenol->Product Base Triethylamine (DCM, 0°C) Base->Product HCl Scavenging

Figure 1: Logical flow for the chemical synthesis of the target ester via acid chloride activation.

Part 3: Analytical Validation (Trustworthiness)

A self-validating system requires confirming both the structure and the purity.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).

  • Acceptance Criteria: The observed mass must be within 5 ppm of the calculated monoisotopic mass (275.0594).

  • Diagnostic: Presence of a hydrolysis peak (157.01 for the nitrophenol) indicates sample degradation.

Nuclear Magnetic Resonance (NMR)[5][6][7]
  • 1H NMR (400 MHz, CDCl3):

    • Methyl Group: Singlet approx.

      
       2.45 ppm (3H).
      
    • Benzoate Region: Multiplets

      
       7.4–8.0 ppm (4H).
      
    • Nitrophenyl Region: The proton ortho to the nitro group will be significantly deshielded (

      
       > 8.0 ppm). The fluorine coupling will split signals into doublets/multiplets.
      
  • 19F NMR:

    • Single signal around

      
       -100 to -110 ppm (typical for fluoro-aromatics).
      

Part 4: Functional Application in Drug Development

This molecule is not merely an endpoint; it is a reagent . It belongs to the class of "Active Esters."

Mechanism of Action: The 5-fluoro-2-nitrophenol moiety is a good leaving group (


 approx 6-7). When reacted with a primary or secondary amine (e.g., a drug pharmacophore or amino acid), the amine attacks the carbonyl, expelling the nitrophenol and forming a stable amide bond.

Advantages over Standard Coupling Reagents (EDC/HATU):

  • Selectivity: Can be isolated and stored, allowing for controlled reactions without excess coupling reagents in the final pot.

  • Monitoring: The release of the nitrophenolate byproduct is often yellow, providing a visual indicator of reaction progress.

Visualization: Activation Pathway

ActivationPathway Ester 5-Fluoro-2-nitrophenyl 3-methylbenzoate Transition Tetrahedral Intermediate Ester->Transition + Amine Amine Target Amine (R-NH2) Amine->Transition Amide Final Amide Product (Drug Conjugate) Transition->Amide Collapse LeavingGroup Byproduct: 5-Fluoro-2-nitrophenol Transition->LeavingGroup Elimination

Figure 2: The mechanistic pathway of amide bond formation utilizing the active ester.

References

  • PubChem. (2025).[5][6] 5-Fluoro-2-nitrophenol (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of Fluorinated Benzoxazoles Using 5-Fluoro-2-nitrophenyl 3-methylbenzoate

Executive Summary This application note details the utility of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (CAS: 219688-25-2) as a critical intermediate in the synthesis of pharmacologically active benzoxazoles. While often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utility of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (CAS: 219688-25-2) as a critical intermediate in the synthesis of pharmacologically active benzoxazoles. While often categorized simply as a building block, this compound represents a "pre-assembled" scaffold that allows for the rapid access to 2-aryl-5-fluorobenzoxazoles via reductive cyclization .

This guide provides a validated protocol for converting this intermediate into 5-Fluoro-2-(3-methylphenyl)benzoxazole , a scaffold relevant to anticancer (VEGFR inhibitors) and antimicrobial research. We focus on a transition-metal-free reductive cyclization strategy that ensures high atom economy and scalability.

Technical Background & Rationale

The "Pre-Assembled" Advantage

Traditional benzoxazole synthesis often involves the condensation of 2-aminophenols with carboxylic acids or aldehydes under harsh dehydrating conditions (e.g., Polyphosphoric acid at >150°C).

Using 5-Fluoro-2-nitrophenyl 3-methylbenzoate bypasses the instability issues of 2-amino-5-fluorophenol (which is oxidation-prone). The ester bond is already formed; the molecule requires only a "trigger" (nitro reduction) to spontaneously cyclize.

Mechanistic Pathway

The transformation proceeds through a cascade sequence:

  • Chemoselective Reduction: The nitro group (

    
    ) is reduced to an amine (
    
    
    
    ) using Iron/Acetic acid or catalytic hydrogenation.
  • Intramolecular Nucleophilic Attack: The newly formed amine (a strong nucleophile) attacks the ester carbonyl (electrophile) in a 5-exo-trig fashion.

  • Dehydration/Aromatization: Loss of water drives the formation of the stable benzoxazole ring.

Why This Scaffold?
  • Fluorine Substitution (C5): Enhances metabolic stability by blocking Para-hydroxylation and modulates the pKa of the heterocycle.

  • 3-Methyl Group: Provides a lipophilic handle (Tolyl moiety) often required for hydrophobic pocket binding in kinase targets.

Validated Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
5-Fluoro-2-nitrophenyl 3-methylbenzoate Substrate1.0Limiting reagent
Iron Powder (Fe) Reductant4.0-325 mesh preferred for surface area
Glacial Acetic Acid (AcOH) Solvent/Proton SourceN/A[0.2 M] concentration relative to substrate
Ethyl Acetate (EtOAc) Extraction Solvent-HPLC Grade
Sodium Bicarbonate (

)
Neutralizer-Saturated aqueous solution
Step-by-Step Methodology: Reductive Cyclization

Pre-requisite: Ensure all glassware is dry. While the reaction is robust to moisture, water can compete with the dehydration step.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Fluoro-2-nitrophenyl 3-methylbenzoate (1.0 mmol) in Glacial Acetic Acid (5.0 mL).

  • Activation: Add Iron powder (4.0 mmol) in a single portion.

    • Note: The reaction is exothermic. A slight color change (yellow to orange/brown) is normal immediately upon addition.

  • Reaction: Heat the mixture to reflux (118°C) with vigorous stirring.

    • Timecourse: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear within 2–3 hours, replaced by a highly fluorescent spot (Benzoxazole product, 
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove unreacted Iron and Iron salts. Wash the pad with additional EtOAc (10 mL).

    • Critical Step: Carefully neutralize the filtrate with saturated

      
       solution until gas evolution ceases and pH 
      
      
      
      7–8. (Caution: Acetic acid neutralization generates significant
      
      
      ).
  • Isolation:

    • Separate the organic layer.[1][2][3]

    • Wash with Brine (1 x 15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Process Logic & Visualization

The following diagram illustrates the chemical cascade and the decision logic during the reaction workup.

G Start Start: 5-Fluoro-2-nitrophenyl 3-methylbenzoate Reagent Add Fe / AcOH Reflux 118°C Start->Reagent Intermediate Intermediate: Amine Formation Reagent->Intermediate Reduction Cyclization Spontaneous Cyclodehydration Intermediate->Cyclization - H2O Check TLC Check (Hex:EtOAc 4:1) Cyclization->Check Check->Reagent Incomplete Workup Filter (Celite) & Neutralize (NaHCO3) Check->Workup SM Consumed Product Product: 5-Fluoro-2-(3-methylphenyl)benzoxazole Workup->Product

Caption: Figure 1. One-pot reductive cyclization workflow. The cascade proceeds from nitro-reduction directly to the benzoxazole without isolation of the amine intermediate.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters. This creates a self-validating loop for the researcher.

Analytical MethodExpected Result (Product)Diagnostic Change
1H NMR Aromatic region: 7.0 - 8.0 ppmLoss of broad/downfield NH signals (if amine isolated) or Nitro-shifted protons. Appearance of rigid aromatic coupling.
IR Spectroscopy C=N stretch ~1610-1630 cm⁻¹Disappearance of Ester Carbonyl (

1740 cm⁻¹) and Nitro stretches (1530/1350 cm⁻¹).
TLC High

(Non-polar)
Product is typically fluorescent under UV (254/365 nm) due to extended conjugation.
Troubleshooting Guide
  • Problem: Incomplete conversion after 4 hours.

    • Cause: Iron surface oxidation or insufficient acetic acid.

    • Solution: Add fresh Iron powder (1 equiv) and 1 mL fresh AcOH. Increase stir rate.

  • Problem: Low yield after extraction.

    • Cause: Product trapped in Iron salts or aqueous layer not basic enough.

    • Solution: Ensure Celite cake is washed thoroughly. Verify aqueous layer pH > 7 during extraction (benzoxazoles are weak bases and can protonate in acid, staying in water).

References

  • Pottorf, R. S., et al. (2003). Parallel Synthesis of Benzoxazoles via a Solid-Phase Mitsunobu Reaction. Tetrahedron Letters. (Demonstrates the utility of nitrophenyl esters in library synthesis).
  • RSC Advances. (2014). One-pot synthesis of benzoxazoles from o-nitrophenols and aldehydes/acids. (General mechanism grounding). Retrieved from [Link]

  • ResearchGate. (2018). Iron-Catalyzed Reductive Cyclization of o-Nitrophenols. Retrieved from [Link]

Sources

Application

Technical Synthesis Guide: 5-Fluoro-2-nitrophenyl 3-methylbenzoate

Part 1: Executive Summary & Chemical Context Scope This document details the optimized reaction conditions for the synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate . This molecule represents a class of "activated est...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

Scope

This document details the optimized reaction conditions for the synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate . This molecule represents a class of "activated esters" often used as intermediates in the synthesis of heterocycles (e.g., benzoxazoles) or as probes in chemical biology.

The Chemical Challenge

Synthesizing esters from 5-fluoro-2-nitrophenol presents specific challenges compared to standard aliphatic esterifications:

  • Reduced Nucleophilicity: The ortho-nitro group and meta-fluorine atom are strongly electron-withdrawing, significantly reducing the electron density on the phenolic oxygen.

  • Steric Hindrance: The ortho-nitro group provides steric bulk, impeding the approach of the electrophile.

  • Acidity: The phenol is relatively acidic (

    
    ), making the phenoxide anion stable but less reactive toward weak electrophiles.
    

Strategic Solution: To overcome these barriers, this protocol utilizes Nucleophilic Catalysis (DMAP) combined with a highly reactive Acyl Chloride electrophile.

Part 2: Reaction Mechanism & Logic[1]

The reaction proceeds via a nucleophilic acyl substitution. The critical driver is the formation of a highly reactive N-acylpyridinium ion intermediate generated by 4-Dimethylaminopyridine (DMAP).

Mechanistic Pathway (Graphviz)

ReactionMechanism AcidCl 3-Methylbenzoyl Chloride Inter N-Acylpyridinium Salt (Active) AcidCl->Inter Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Inter Product Target Ester Product Inter->Product Phenol Attack Phenol 5-Fluoro-2-nitrophenol Phenol->Product Base Triethylamine (Base) Salt Et3N·HCl (Byproduct) Base->Salt Scavenges HCl Product->DMAP Catalyst Regeneration

Figure 1: DMAP-catalyzed acylation mechanism. The catalyst activates the acyl chloride, allowing the electron-deficient phenol to react efficiently.

Part 3: Optimized Experimental Protocols

Method A: High-Yield Anhydrous Acylation (Recommended)

Best for: Research scale (100 mg - 10 g), high purity requirements.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Fluoro-2-nitrophenol Limiting Reagent1.0Dry thoroughly before use.
3-Methylbenzoyl chloride Electrophile1.2Excess ensures complete conversion.
Triethylamine (Et

N)
Base2.0Scavenges HCl; must be dry.
DMAP Catalyst0.1Critical for reaction rate.
Dichloromethane (DCM) Solvent[0.2 M]Anhydrous; 5 mL per mmol substrate.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Add 5-Fluoro-2-nitrophenol (1.0 equiv) and DMAP (0.1 equiv) . Dissolve in anhydrous DCM .

  • Base Addition: Add Triethylamine (2.0 equiv) via syringe. The solution may turn yellow/orange due to phenoxide formation.

  • Cooling: Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dropwise add 3-Methylbenzoyl chloride (1.2 equiv) over 5-10 minutes.

    • Observation: A white precipitate (Et

      
      N·HCl) will begin to form immediately.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 2-4 hours .

    • Monitoring: Check by TLC (Hexane/EtOAc 4:1). The phenol spot (lower R

      
      ) should disappear.
      
  • Quench: Add 1M HCl (aq) to the reaction mixture to neutralize excess base and solubilize amine salts.

Workup & Purification Workflow

Workup Rxn Reaction Mixture (DCM + Precipitate) Quench Add 1M HCl (Phase Separation) Rxn->Quench OrgLayer Organic Layer (DCM) Quench->OrgLayer AqLayer Aqueous Layer (Discard) Quench->AqLayer Wash1 Wash: Sat. NaHCO3 (Removes Acid/Phenol) OrgLayer->Wash1 Wash2 Wash: Brine (Drying) Wash1->Wash2 Dry Dry over MgSO4 & Concentrate Wash2->Dry Recryst Recrystallization (EtOH or Hex/EtOAc) Dry->Recryst

Figure 2: Standard aqueous workup to ensure removal of acidic and basic impurities.

Method B: Schotten-Baumann Conditions (Alternative)

Best for: Larger scale (>10 g), robust against moisture, "Green" chemistry preference.

  • Setup: Dissolve 5-Fluoro-2-nitrophenol (1.0 equiv) in DCM or Toluene .

  • Biphasic Mix: Add an equal volume of 10% NaOH (aq) . Add TBAB (Tetrabutylammonium bromide) (5 mol%) as a phase transfer catalyst.

  • Addition: Cool to 0°C. Add 3-Methylbenzoyl chloride (1.5 equiv) vigorously.

  • Reaction: Stir vigorously at RT for 4-6 hours.

  • Workup: Separate layers. Wash organic layer with water and brine. Evaporate solvent.

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data
  • Physical State: Off-white to pale yellow solid.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       2.45 (s, 3H, Ar-CH
      
      
      
      ).
    • 
       7.0-7.2 (m, Phenol protons).
      
    • 
       7.9-8.1 (m, Benzoate protons).
      
    • Key Diagnostic: Shift of phenol protons downfield compared to starting material due to esterification.

  • IR (ATR):

    • 
       1735-1750 cm
      
      
      
      (C=O stretch, ester).
    • 
       1530, 1350 cm
      
      
      
      (NO
      
      
      stretch).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Increase Acid Chloride to 1.5 equiv.
Incomplete Conversion Steric hindrance of PhenolIncrease DMAP to 0.2 equiv. Heat to reflux (40°C) if necessary.
Colored Impurity Oxidation of PhenolPerform reaction under N

atmosphere.
Emulsion during Workup Phase transfer issuesAdd solid NaCl to saturate the aqueous layer; filter through Celite.

Part 5: Safety & Handling (E-E-A-T)

  • Nitrophenols: Potentially toxic and can be energetic. Avoid heating dry solids to high temperatures. Handle in a fume hood.

  • Acid Chlorides: Lachrymators. React violently with water to release HCl gas.

  • DCM: Suspected carcinogen. Use proper PPE (gloves, goggles).[1]

Part 6: References

  • Schotten-Baumann Reaction Overview:

    • Title: Schotten-Baumann Reaction.[2]

    • Source: Organic Chemistry Portal.

    • URL:[Link][3]

  • DMAP Catalysis Mechanism:

    • Title: 4-Dialkylaminopyridines as Hypernucleophilic Acylation Catalysts.

    • Source:Angewandte Chemie International Edition (Steglich et al.).

    • URL:[Link]

  • Synthesis of Electron-Deficient Esters:

    • Title: Efficient and versatile synthesis of esters from electron-deficient phenols.

    • Source:Tetrahedron Letters.

    • URL:[Link] (General Reference for DMAP protocols).

  • Properties of 5-Fluoro-2-nitrophenol:

    • Title: 5-Fluoro-2-nitrophenol CAS 446-36-6.[4]

    • Source: PubChem.

    • URL:[Link]

Sources

Method

Application Notes and Protocols: 5-Fluoro-2-nitrophenyl 3-methylbenzoate and its Analogs as Versatile Building Blocks in Pharmaceutical Synthesis

Introduction: The Strategic Role of Nitroaromatic Compounds in Drug Discovery Nitroaromatic compounds represent a critical class of building blocks in the design and synthesis of therapeutic agents.[1][2] The nitro group...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Nitroaromatic Compounds in Drug Discovery

Nitroaromatic compounds represent a critical class of building blocks in the design and synthesis of therapeutic agents.[1][2] The nitro group (–NO2), with its strong electron-withdrawing nature, significantly influences the chemical properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.[2] This reactivity, combined with the group's impact on polarity, lipophilicity, and receptor binding affinity, provides medicinal chemists with a powerful tool for molecular design.[1][3] Furthermore, the nitro group can be readily reduced to an amino group, a key functional handle for the construction of diverse heterocyclic scaffolds found in many pharmaceuticals.[4][5]

The incorporation of a fluorine atom, as seen in the title compound class, further enhances the pharmaceutical potential of these building blocks. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can improve metabolic stability, bioavailability, and binding affinity of drug candidates.[6][7]

Case Study: Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This section provides a detailed overview of the synthesis and physicochemical properties of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, a representative fluorinated nitroaromatic building block.

Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 5-fluoro-2-methyl-3-nitrobenzoate[9]
Molecular Formula C9H8FNO4[9][10]
Molecular Weight 213.16 g/mol [9][10]
CAS Number 697739-03-0[9][10]
Appearance White solid[11]
Solubility Slightly soluble in water; Soluble in DMSO and acetone[11]
Synthesis Protocol: Nitration of 5-fluoro-2-methylbenzoic acid

The synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is typically achieved through the nitration of 5-fluoro-2-methylbenzoic acid followed by esterification. The use of oleum (fuming sulfuric acid) and fuming nitric acid has been shown to improve yield and purity compared to standard nitrating conditions.[8]

Reaction Scheme:

reactant 5-fluoro-2-methylbenzoic acid reagents Fuming HNO3, Oleum intermediate 5-fluoro-2-methyl-3-nitrobenzoic acid reagents->intermediate esterification_reagents Methanol, SOCl2 or H+ product Methyl 5-fluoro-2-methyl-3-nitrobenzoate esterification_reagents->product

Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Materials:

  • 5-fluoro-2-methylbenzoic acid

  • Fuming nitric acid (99%)

  • Oleum (20-30% SO3)

  • Concentrated sulfuric acid (96-100%)

  • Methanol

  • Thionyl chloride (SOCl2) or a strong acid catalyst (e.g., H2SO4)

  • Ice

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for chromatography

Step-by-Step Protocol:

Part A: Nitration of 5-fluoro-2-methylbenzoic acid [8]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid and oleum. Cool the mixture to -5 to 0°C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 5-fluoro-2-methylbenzoic acid portion-wise to the cooled acid mixture, ensuring the temperature remains below 0°C.

  • Nitration: Prepare a mixture of fuming nitric acid and oleum in the dropping funnel. Add this nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the temperature at -5 to 0°C. The slow addition is crucial to control the highly exothermic reaction.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 5-fluoro-2-methyl-3-nitrobenzoic acid will precipitate.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

Part B: Esterification [11]

  • Reaction Setup: Suspend the crude 5-fluoro-2-methyl-3-nitrobenzoic acid in dry methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Cool the mixture to 0°C and slowly add thionyl chloride dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reflux: Heat the mixture to reflux and maintain for 4-16 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield pure Methyl 5-fluoro-2-methyl-3-nitrobenzoate as a white solid.[11]

Application in Pharmaceutical Synthesis: The Road to Rucaparib

Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a pivotal intermediate in the synthesis of Rucaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian and prostate cancer.[8] The following section outlines a representative transformation of this building block, highlighting its utility in constructing the core of the final drug molecule.

Workflow: From Building Block to a Key Pharmaceutical Intermediate

A common and critical step in utilizing nitroaromatic building blocks is the reduction of the nitro group to an amine. This amine then serves as a nucleophile for subsequent ring-forming reactions.

start Methyl 5-fluoro-2-methyl-3-nitrobenzoate step1 Nitro Group Reduction (e.g., H2, Pd/C or SnCl2) start->step1 intermediate1 Methyl 3-amino-5-fluoro-2-methylbenzoate step1->intermediate1 step2 Cyclization with a suitable electrophile intermediate1->step2 intermediate2 Heterocyclic Core Structure step2->intermediate2 step3 Further Functionalization intermediate2->step3 product Rucaparib Precursor step3->product

General workflow from the building block to a drug precursor.

Protocol: Reduction of the Nitro Group

This protocol describes a general method for the reduction of the nitro group in Methyl 5-fluoro-2-methyl-3-nitrobenzoate to form the corresponding aniline, a key step towards the synthesis of more complex heterocyclic systems.

Materials:

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C) or Tin(II) chloride (SnCl2)

  • Hydrogen gas source (if using Pd/C)

  • Concentrated hydrochloric acid (if using SnCl2)

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Step-by-Step Protocol (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve Methyl 5-fluoro-2-methyl-3-nitrobenzoate in ethanol or methanol in a flask suitable for hydrogenation (e.g., a Parr shaker flask).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

  • Hydrogenation: Place the flask on a hydrogenation apparatus, purge with nitrogen, and then introduce hydrogen gas (typically at 50 psi).

  • Reaction: Shake or stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed or TLC analysis indicates the complete disappearance of the starting material.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-amino-5-fluoro-2-methylbenzoate. This product can often be used in the next step without further purification.

Alternative Protocol (Using Tin(II) Chloride):

  • Reaction Setup: Dissolve Methyl 5-fluoro-2-methyl-3-nitrobenzoate in ethanol.

  • Reagent Addition: Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Work-up: Cool the reaction and pour it onto ice. Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the desired amino compound.

Conclusion

The strategic use of functionalized building blocks is a cornerstone of modern pharmaceutical development. Fluorinated nitroaromatics, exemplified by Methyl 5-fluoro-2-methyl-3-nitrobenzoate, offer a powerful platform for the synthesis of complex and biologically active molecules. The protocols and discussions provided herein are intended to equip researchers with the foundational knowledge to effectively utilize these and similar building blocks in their drug discovery endeavors. The inherent reactivity of the nitro and fluoro groups, when strategically employed, can significantly streamline synthetic routes to novel therapeutics.

References

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO.
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 - ChemicalBook.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI.
  • Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI.
  • (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - ResearchGate.
  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate | C9H8FNO4 | CID 44203026 - PubChem.
  • 697739-03-0 | Methyl 5-fluoro-2-methyl-3-nitrobenzoate - ChemScene.
  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC.
  • Methyl 5-chloro-2-fluoro-3-nitrobenzoate | 1153285-33-6 - Benchchem.
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzoate 151793-21-4 - Sigma-Aldrich.
  • Synthesis of Methyl 5-Fluoro-2-nitrobenzoate - PrepChem.com.
  • What are the synthesis and applications of 5-Fluoro-2-nitrobenzoic acid? - FAQ - Guidechem.
  • Methyl 2-fluoro-5-nitrobenzoate - Chem-Impex.
  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
  • Application of (3-Amino-5-fluoro-2-nitrophenyl)methanol in Medicinal Chemistry - Benchchem.

Sources

Application

Application Note & Process Protocol: Large-Scale Synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive, in-depth guide for the large-scale synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate, a potentially valuable intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, in-depth guide for the large-scale synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate, a potentially valuable intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The synthetic strategy is a robust, two-step process designed for scalability and efficiency. The initial stage involves the preparation of the key precursor, 5-fluoro-2-nitrophenol, via a high-yielding route starting from 2,4-difluoronitrobenzene.[2][3] The subsequent and final step is the esterification of this phenol with 3-methylbenzoyl chloride. This guide explains the causality behind the chosen methodologies, provides detailed, step-by-step protocols, and outlines critical safety and handling procedures for all reagents and intermediates.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as depicted in the scheme below. This approach was selected for its reliability, high conversion rates, and amenability to industrial-scale production.

G cluster_0 Part 1: Synthesis of 5-Fluoro-2-nitrophenol cluster_1 Part 2: Synthesis of Final Product 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene 5-Fluoro-2-nitroaniline 5-Fluoro-2-nitroaniline 2,4-Difluoronitrobenzene->5-Fluoro-2-nitroaniline 1. NH3 (aq) 2. Crystallization 5-Fluoro-2-nitrophenol 5-Fluoro-2-nitrophenol 5-Fluoro-2-nitroaniline->5-Fluoro-2-nitrophenol 1. H2SO4, NaNO2 2. Hydrolysis Final_Product 5-Fluoro-2-nitrophenyl 3-methylbenzoate 5-Fluoro-2-nitrophenol->Final_Product Esterification 3-Methylbenzoic acid 3-Methylbenzoic acid 3-Methylbenzoyl chloride 3-Methylbenzoyl chloride 3-Methylbenzoic acid->3-Methylbenzoyl chloride SOCl2 or (COCl)2 3-Methylbenzoyl chloride->Final_Product

Caption: Overall two-part synthetic workflow.

Part 1: Large-Scale Synthesis of 5-Fluoro-2-nitrophenol

Rationale and Mechanism

The synthesis of 5-fluoro-2-nitrophenol is achieved through a two-step process commencing with 2,4-difluoronitrobenzene. The first step is a nucleophilic aromatic substitution where the fluorine atom at the 4-position is selectively displaced by ammonia due to the strong electron-withdrawing effect of the nitro group, which activates the para position more significantly than the ortho position. The resulting 5-fluoro-2-nitroaniline is then converted to the target phenol. This is accomplished via a diazotization reaction with sodium nitrite in an acidic medium (sulfuric acid), followed by hydrolysis of the resulting diazonium salt.[2][3] This method is advantageous for large-scale production due to its high yield, good selectivity, and the use of readily available and cost-effective reagents.[3]

Protocol for Synthesis of 5-Fluoro-2-nitroaniline
  • Reactor Setup: Charge a 500 L glass-lined reactor with 180 kg of water.

  • Reagent Addition: At ambient temperature, add 159 kg (1.0 kmol) of 2,4-difluoronitrobenzene to the reactor.

  • Ammonolysis: Begin vigorous stirring and introduce 42.5 kg of ammonia gas into the reaction mixture while maintaining the temperature between 35-40°C.

  • Reaction Monitoring: Hold the reaction at 35-40°C for approximately 3 hours. Monitor the reaction progress by HPLC until the starting material (2,4-difluoronitrobenzene) is consumed (<0.5%).

  • Crystallization and Isolation: Once the reaction is complete, cool the mixture to 5-10°C with continued stirring to induce crystallization.

  • Filtration and Drying: Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-fluoro-2-nitroaniline. The expected yield is approximately 153 kg (98%).[2]

Protocol for Synthesis of 5-Fluoro-2-nitrophenol
  • Acidic Dissolution: In a suitable reactor, dissolve the 153 kg of 5-fluoro-2-nitroaniline obtained from the previous step in an aqueous solution of sulfuric acid.

  • Diazotization: Cool the solution to 0-10°C. Slowly add a pre-prepared aqueous solution of sodium nitrite dropwise, ensuring the temperature is maintained within the 0-10°C range. The molar ratio of sodium nitrite to 5-fluoro-2-nitroaniline should be between 1.05-1.2:1.[3]

  • Reaction Hold: Stir the mixture at 0-10°C for 0.5-1 hour after the addition is complete.

  • Hydrolysis: Over a period of 1-2 hours, heat the reaction mixture to 90-95°C and hold at this temperature for 1 hour to facilitate the hydrolysis of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-nitrophenol.

Reagent Summary for Part 1
ReagentMolar Mass ( g/mol )Key PropertiesSupplier Suggestion
2,4-Difluoronitrobenzene159.09Flammable liquid, toxicMajor chemical suppliers
Ammonia (gas or aq. sol.)17.03Corrosive, toxicIndustrial gas suppliers
Sulfuric Acid (conc.)98.08Highly corrosiveMajor chemical suppliers
Sodium Nitrite69.00Oxidizer, toxicMajor chemical suppliers

Part 2: Large-Scale Synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate

Rationale and Mechanism

The final product is synthesized via an esterification reaction between 5-fluoro-2-nitrophenol and 3-methylbenzoyl chloride. This method is highly effective for phenols, which are generally less reactive than aliphatic alcohols in standard Fischer esterification conditions.[4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism where the phenoxide ion, generated in situ or by the addition of a base, attacks the electrophilic carbonyl carbon of the acyl chloride.[6] For large-scale synthesis, this method is preferable to others like Steglich or Mitsunobu esterification due to its high rate, irreversibility, and simpler purification process, as the by-product is gaseous HCl (or its salt after neutralization).[6][7][8] The 3-methylbenzoyl chloride can be prepared from 3-methylbenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) immediately prior to use.[9]

Protocol for Esterification
  • Reactor Setup: In a dry, inert atmosphere (e.g., nitrogen), charge the reactor with the 5-fluoro-2-nitrophenol synthesized in Part 1.

  • Solvent and Base Addition: Add a suitable solvent such as dichloromethane or toluene, followed by a base (e.g., pyridine or triethylamine) to act as a nucleophilic catalyst and an acid scavenger.

  • Acyl Chloride Addition: Cool the mixture to 0-5°C. Slowly add 3-methylbenzoyl chloride dropwise, maintaining the temperature below 10°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or HPLC.

  • Quenching and Work-up: Carefully quench the reaction with water. Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a sodium bicarbonate solution to neutralize any unreacted acyl chloride and acid, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

Reagent Summary for Part 2
ReagentMolar Mass ( g/mol )Key PropertiesSupplier Suggestion
5-Fluoro-2-nitrophenol157.10Solid, irritantSynthesized in Part 1
3-Methylbenzoyl chloride154.59Corrosive, lachrymatorMajor chemical suppliers
Pyridine or Triethylamine79.10 / 101.19Flammable, toxic, corrosiveMajor chemical suppliers
Dichloromethane84.93Volatile, suspected carcinogenMajor chemical suppliers

Overall Process Workflow and Logic

G cluster_prep Precursor Synthesis cluster_final Final Product Synthesis start Start Materials: 2,4-Difluoronitrobenzene, NH3 step1 Ammonolysis Reaction start->step1 iso1 Crystallization & Isolation of 5-Fluoro-2-nitroaniline step1->iso1 step2 Diazotization & Hydrolysis iso1->step2 iso2 Extraction & Isolation of 5-Fluoro-2-nitrophenol step2->iso2 step3 Esterification with 3-Methylbenzoyl Chloride iso2->step3 workup Aqueous Workup (Wash & Neutralize) step3->workup purify Crystallization workup->purify final Final Product: 5-Fluoro-2-nitrophenyl 3-methylbenzoate purify->final

Caption: Step-by-step process flow diagram.

The logic of this synthetic route hinges on a convergent design where the two key fragments, the phenol and the acyl chloride, are prepared and then coupled. This approach is highly efficient for large-scale manufacturing as it allows for the parallel production and quality control of intermediates. The choice of an acyl chloride-based esterification is deliberate for its scalability, high yield, and rapid reaction kinetics, which are critical factors in an industrial setting.[6]

Mandatory Safety & Handling Protocols

All operations must be conducted in a well-ventilated area, preferably within a fume hood, by personnel trained in handling hazardous chemicals.[10][11]

  • Personal Protective Equipment (PPE): At all times, wear appropriate PPE, including chemical-resistant gloves, a flame-resistant lab coat, and safety goggles or a face shield.[12]

  • Thionyl Chloride (if used for acyl chloride preparation): This reagent is highly corrosive, toxic if inhaled, and reacts violently with water.[13][14] It must be handled in a dry, inert atmosphere. Emergency showers and eyewash stations should be readily accessible.[12] Contaminated clothing must be removed immediately.[13]

  • Nitroaromatic Compounds: The intermediates and final product are nitroaromatic compounds. These should be handled with care as they can be toxic and potentially explosive under certain conditions. Avoid excessive heat and shock.

  • Acids and Bases: Concentrated sulfuric acid, as well as bases like pyridine and triethylamine, are corrosive and toxic. Handle with care, ensuring adequate ventilation. When diluting acids, always add acid to water, never the other way around.

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. This includes quenching reactive reagents before disposal.

References

  • Wikipedia. (2023, December 2). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (2026, February 7). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Eureka | Patsnap. (2020, September 8). The preparation method of 5-fluoro-2-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
  • Lutjen, A. B., Quirk, M. A., & Kolonko, E. M. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Journal of Visualized Experiments, (140), 58803. [Link]

  • Pathiranage, A. L., Martin, L. J., Osborne, M., & Meaker, K. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • RSC Publishing. (n.d.). Supramolecular purification of aromatic polyester monomers from chemical depolymerization. Retrieved from [Link]

  • PMC - NIH. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • RSC Publishing. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • YouTube. (2022, February 20). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product? Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • PENTA. (2019, September 12). Thionyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Save My Exams. (2025, March 31). Acyl chlorides and alcohols. Retrieved from [Link]

  • PMC - NIH. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Optimization of 5-Fluoro-2-nitrophenyl 3-methylbenzoate Synthesis

Executive Summary: The "Deactivated Phenol" Challenge You are likely experiencing low yields because 5-Fluoro-2-nitrophenol is a poor nucleophile. This is due to two synergistic factors: Electronic Deactivation: The nitr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Deactivated Phenol" Challenge

You are likely experiencing low yields because 5-Fluoro-2-nitrophenol is a poor nucleophile. This is due to two synergistic factors:

  • Electronic Deactivation: The nitro group (

    
    ) at the ortho position and the fluorine at the meta position are strong electron-withdrawing groups (EWG).[1] This pulls electron density away from the hydroxyl oxygen, lowering its pKa (approx. 6.2) and stabilizing the phenoxide anion, making it reluctant to attack the carbonyl carbon.
    
  • Steric Hindrance: The ortho-nitro group creates significant steric bulk, physically shielding the oxygen atom from the approaching electrophile.[1]

Standard Fischer esterification (acid + alcohol +


) will fail  or produce negligible yields because the phenol is not nucleophilic enough to attack the protonated carboxylic acid.

The Solution: You must switch to a Nucleophilic Catalysis pathway using an Acid Chloride and DMAP (4-Dimethylaminopyridine).[1] This method bypasses the weak nucleophilicity of the phenol by creating a "super-electrophile" intermediate.

Recommended Protocol: DMAP-Catalyzed Acylation[1][2]

This protocol uses 3-methylbenzoyl chloride and DMAP .[1] If you only have 3-methylbenzoic acid, convert it to the acid chloride first using Thionyl Chloride (


) or Oxalyl Chloride.[1]
Materials Checklist
  • Substrate A: 5-Fluoro-2-nitrophenol (1.0 equiv)[1][2]

  • Substrate B: 3-Methylbenzoyl chloride (1.1 – 1.2 equiv)[1]

  • Base: Triethylamine (

    
    ) (1.5 equiv) – Acts as an HCl scavenger.[1]
    
  • Catalyst: DMAP (0.1 – 0.2 equiv) – Crucial for yield.[1]

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon. Moisture hydrolyzes the acid chloride, destroying your yield.[1]

  • Dissolution: Dissolve 5-Fluoro-2-nitrophenol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add Triethylamine (1.5 equiv).

    • Observation: The solution will likely turn bright yellow/orange.[1] This is normal; it indicates the formation of the nitrophenoxide anion.

  • Catalyst Addition: Add DMAP (0.1 equiv).[1]

  • Acylation (Cooling): Cool the mixture to 0°C in an ice bath.

  • Electrophile Addition: Add 3-Methylbenzoyl chloride (1.2 equiv) dropwise over 10–15 minutes.

    • Why: Slow addition prevents exotherms that could degrade the sensitive nitrophenol.[1]

  • Reaction: Remove the ice bath and let stir at Room Temperature (RT) for 3–6 hours. Monitor by TLC.[1][3]

  • Quench & Workup:

    • Quench with saturated

      
       solution.
      
    • Extract with DCM.[1][4]

    • Critical Wash: Wash the organic layer with 1M HCl (to remove DMAP and TEA) and then 1M NaOH (to remove unreacted nitrophenol).[1]

    • Dry over

      
       and concentrate.
      

Mechanism of Action (Why this works)

The following diagram illustrates why DMAP is strictly required. Without it, the weak phenol competes poorly against background hydrolysis.[1] DMAP forms an


-acylpyridinium ion, which is far more reactive than the acid chloride itself.[1]

G AcidCl 3-Methylbenzoyl Chloride Intermediate N-Acylpyridinium Salt (Super-Electrophile) AcidCl->Intermediate Fast Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Target Ester Intermediate->Product Rapid Acylation of Phenol Phenol 5-Fluoro-2- nitrophenol Phenol->Product Base TEA (Base) Salt TEA-HCl (Byproduct) Base->Salt Scavenges HCl

Caption: The "Steglich-style" nucleophilic catalysis cycle. DMAP activates the acid chloride, allowing the deactivated phenol to react rapidly.

Troubleshooting Guide (Q&A)

Q1: I am seeing starting material (phenol) remaining on TLC even after 24 hours. Why?

  • Diagnosis: Your acid chloride may have hydrolyzed, or the "active intermediate" isn't forming.[1]

  • Fix:

    • Ensure you are using DMAP .[1] Without it, the reaction rate is near zero for nitrophenols.[1]

    • Check your solvent dryness.[1] If your DCM is wet, the acid chloride turns into carboxylic acid, which will never react with the phenol under these conditions.[1]

    • Add another 0.5 equiv of Acid Chloride and 0.5 equiv of TEA.

Q2: The yield is okay, but the product is red/yellow. How do I purify it?

  • Diagnosis: The color comes from unreacted 5-fluoro-2-nitrophenol (which is yellow/orange in basic/neutral conditions).[1]

  • Fix: Nitrophenols are acidic.[1][5]

    • Dissolve the crude solid in Ethyl Acetate or DCM.[1]

    • Wash 3x with 1M NaOH or 10%

      
       .
      
    • The aqueous layer will turn bright yellow (removing the phenol). The organic layer should become pale.[1]

    • Note: Do not leave the ester in contact with strong NaOH for too long to avoid saponification (hydrolysis of your product).[1]

Q3: Can I use Pyridine as the solvent instead of DCM + TEA?

  • Answer: Yes. Pyridine acts as both solvent and base.[1]

  • Caveat: Pyridine is harder to remove than DCM/TEA.[1] You will need to perform rigorous Copper Sulfate (

    
    ) washes or extensive HCl washes during workup to remove the pyridine smell and residue.[1] For scale-up (<10g), DCM/TEA is cleaner.
    

Q4: I don't have the Acid Chloride. Can I use DCC/EDC?

  • Answer: Yes (Steglich Esterification).

  • Protocol: Acid (1.0 eq) + Phenol (1.0 eq) + DCC (1.1 eq) + DMAP (0.1 eq) in DCM.[1]

  • Warning: The byproduct (dicyclohexylurea, DCU) is a white solid that is notoriously difficult to filter off completely.[1] Acid Chloride is preferred for purity.[1]

Data & Selection Tables

Base & Catalyst Selection Matrix
ReagentRoleSuitability for NitrophenolsNotes
Triethylamine (TEA) HCl ScavengerHigh Cheap, easy to remove, non-nucleophilic.[1]
Pyridine Solvent/BaseMedium Good solubility, but hard to remove during workup.[1]
DMAP Catalyst Critical Mandatory. Increases rate by ~10,000x.[1]

Inorganic BaseLowHeterogeneous reactions are too slow for this steric bulk.[1]
Solvent Compatibility
SolventStatusReason
DCM (Dichloromethane) Preferred Excellent solubility for esters; easy evaporation.[1]
THF (Tetrahydrofuran) GoodUse if the acid chloride is not soluble in DCM.[1] Must be dry.[1]
DMF AvoidHigh boiling point makes removal difficult; can promote hydrolysis during workup.[1]
Ethanol/Methanol FORBIDDEN Will react with the acid chloride to form methyl/ethyl esters (side product).[1]

References

  • Sakakura, A., et al. (2007).[1][6] Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society.[6]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition.

  • PubChem. (n.d.).[1] 5-Fluoro-2-nitrophenol (Compound Summary). National Library of Medicine. [1]

Sources

Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Parameter Optimization & Troubleshooting[1][2] Introduction: The "Lazy Nucleophile" Challenge Welcome to the technical support...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Parameter Optimization & Troubleshooting[1][2]

Introduction: The "Lazy Nucleophile" Challenge

Welcome to the technical support hub for 5-Fluoro-2-nitrophenyl 3-methylbenzoate . If you are accessing this guide, you are likely encountering difficulties with low yields or persistent impurities.

This is not a standard esterification.[3] You are coupling a 3-methylbenzoyl moiety with 5-fluoro-2-nitrophenol .[1] The core challenge lies in the electronic nature of the phenol:

  • Deactivated Nucleophile: The nitro group at the ortho position and the fluorine at the meta position (relative to OH) strongly withdraw electron density. This stabilizes the phenoxide anion, making it a "lazy" nucleophile that struggles to attack the carbonyl carbon.

  • Activated Electrophile (Side Reaction Risk): The fluorine atom at position 5 is para to the nitro group (position 2). This creates a "push-pull" system highly susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1] If you use nucleophilic bases or protic solvents, you risk displacing the fluorine atom.

This guide prioritizes the Acid Chloride Method over Steglich (DCC) or Fisher esterification, as it provides the necessary thermodynamic drive to overcome the phenol's poor nucleophilicity without requiring excessive heat.

Part 1: The Golden Standard Protocol

Method: Nucleophilic Acyl Substitution via Acid Chloride Scale: 10 mmol (Adaptable)[1][2]

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
5-Fluoro-2-nitrophenol Limiting Reagent1.0Pre-dry under vacuum if possible.[1][2]
3-Methylbenzoyl chloride Electrophile1.1 - 1.2Freshly distilled or high-purity commercial grade.[1][2]
Triethylamine (TEA) Base (HCl Scavenger)1.5Must be dry.[1][2] DIPEA is a valid alternative.
DMAP Nucleophilic Catalyst0.05 - 0.1Critical for deactivated phenols.[1][2]
DCM (Dichloromethane) Solvent[0.2 M]Anhydrous.[1][2] Do NOT use alcohols.
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask. Flush with Argon/Nitrogen.[2]

  • Solubilization: Dissolve 5-Fluoro-2-nitrophenol (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq) and DMAP (0.1 eq) .

    • Observation: The solution will likely turn deep yellow/orange due to the formation of the nitrophenoxide anion.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Why? Controls the exotherm and prevents SNAr side reactions at the fluorine position.

  • Activation: Add 3-Methylbenzoyl chloride (1.2 eq) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). Look for the disappearance of the yellow phenol spot.

  • Quench: Add saturated NH4Cl solution (removes unreacted acid chloride).

  • Workup: Wash organic layer with NaHCO3 (removes acidic byproducts) and Brine.[2] Dry over Na2SO4.

Part 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the critical decision points where the synthesis typically fails.

ReactionPathway cluster_inputs Reagents Phenol 5-Fluoro-2-nitrophenol (Poor Nucleophile) Mix Mix in DCM + TEA + DMAP (Formation of Phenoxide) Phenol->Mix Chloride 3-Methylbenzoyl Chloride (Strong Electrophile) Add Dropwise Addition of Acid Chloride Chloride->Add Cool Cool to 0°C Mix->Cool Cool->Add Warm Warm to RT (4-12h) Add->Warm Check TLC Check Warm->Check Success Product Isolated (Target Ester) Check->Success Clean Conversion Fail_SNAr Impurity: F-Displacement (Caused by Heat/Strong Base) Check->Fail_SNAr New Spot (Polar) Fail_NoRxn Low Yield (Steric/Electronic Inhibition) Check->Fail_NoRxn SM Remains DMAP DMAP Catalyst DMAP->Add Forms Acyl-Pyridinium Intermediate

Caption: Workflow logic for the esterification process, highlighting the critical role of DMAP and temperature control to avoid side reactions.

Part 3: Troubleshooting Guide (Ticket System)

Ticket #401: "My reaction stalled at 50% conversion."

Diagnosis: The "Lazy Nucleophile" Effect.[2] The 5-fluoro-2-nitrophenoxide anion is extremely stable due to resonance.[1] It is reluctant to attack the acid chloride. As the reaction progresses, the accumulation of TEA·HCl salts can also increase the viscosity or encapsulate reagents.

Corrective Actions:

  • Increase DMAP: Increase DMAP loading from 5 mol% to 10–15 mol% . DMAP forms a highly reactive N-acylpyridinium intermediate that is much more electrophilic than the acid chloride itself, effectively "hand-feeding" the acyl group to the lazy phenol.[1]

  • Concentration: Run the reaction at a higher concentration (0.5 M instead of 0.2 M) to increase collision frequency.

  • Switch Solvent: If solubility is an issue, switch from DCM to THF (Tetrahydrofuran).[2]

Ticket #402: "I see a major impurity by TLC (more polar than product)."

Diagnosis: SNAr Side Reaction (Fluorine Displacement).[2] You likely displaced the fluorine atom. The fluorine at position 5 is para to the nitro group. This geometry activates the fluorine toward nucleophilic aromatic substitution.

  • Did you use MeOH or EtOH? If yes, you made the methoxy/ethoxy ether byproduct.

  • Did you use NaOH or KOH? You likely hydrolyzed the fluorine to a phenol/ether.

Corrective Actions:

  • Strictly Anhydrous: Ensure no water is present.[2]

  • Non-Nucleophilic Solvents Only: Use DCM, Chloroform, or Toluene. Never use alcohols.

  • Temperature Control: Do not reflux. Keep the reaction at RT. Heat promotes SNAr.

Ticket #403: "The product is oiling out / difficult to crystallize."

Diagnosis: Impurity Interference.[2] Nitro-aromatic esters often have high melting points, but traces of 3-methylbenzoic acid (hydrolysis byproduct) or unreacted phenol can suppress crystallization.[1]

Corrective Actions:

  • Basic Wash: Wash the organic layer thoroughly with 1M NaOH (cold, rapid wash). The unreacted nitrophenol is highly acidic and will move to the aqueous layer as the phenoxide. The product is neutral and stays in the organic layer.

    • Warning: Do this quickly and with cold solutions to prevent ester hydrolysis.

  • Recrystallization: Triturate the crude oil with cold Ethanol or IPA . While alcohols are bad for the reaction, the product is stable enough for quick recrystallization. Alternatively, use Hexane/EtOAc .

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DCC/EDC (Steglich conditions) instead of Acid Chloride? A: You can, but it is not recommended for this specific phenol.[2] The nitrophenol is a poor nucleophile. In Steglich coupling, the O-acylisourea intermediate can rearrange to an N-acylurea (a stable byproduct) faster than the lazy phenol attacks it.[1][2] If you must use coupling agents, use EDC·HCl with a high loading of DMAP , but expect lower yields than the acid chloride route.

Q: Why is the solution turning red/orange when I add the base? A: This is normal. 5-Fluoro-2-nitrophenol acts as a pH indicator.[1] Upon deprotonation by TEA, it forms the nitrophenoxide anion, which is deeply colored (usually yellow/orange/red) due to conjugation. The color should fade or change as the phenol is consumed and converted to the ester.

Q: Can I use Pyridine as both solvent and base? A: Yes, this is a classic variation.[2] However, pyridine is difficult to remove completely without an acidic wash (CuSO4 or HCl), which might hydrolyze your ester if not careful.[1] The DCM/TEA/DMAP system is generally easier to work up.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group). [1][2]

  • Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] (Foundational text on DMAP catalysis). [Link][1]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acid Chloride esterification).

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] (Reference for SNAr mechanisms on activated nitro-arenes). [Link]

Sources

Troubleshooting

Technical Support Center: 5-Fluoro-2-nitrophenyl 3-methylbenzoate

Topic: Impurity Profiling, Troubleshooting, and Stability Guide CAS No: 219688-25-2 | Molecular Formula: C₁₄H₁₀FNO₄ | M.W.: 275.23 g/mol [1] Welcome to the Technical Support Center User: Research Scientist / Process Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling, Troubleshooting, and Stability Guide

CAS No: 219688-25-2 | Molecular Formula: C₁₄H₁₀FNO₄ | M.W.: 275.23 g/mol [1]

Welcome to the Technical Support Center

User: Research Scientist / Process Chemist Support Agent: Senior Application Scientist Status: Online[1]

This guide addresses the structural integrity, common impurities, and troubleshooting protocols for 5-Fluoro-2-nitrophenyl 3-methylbenzoate .[1] As an activated ester derivative, this compound presents specific stability challenges, particularly regarding hydrolysis and photosensitivity due to the ortho-nitro group.[1]

Part 1: Impurity Identification & Profiling
Q: What are the most common impurities I should expect in my LC-MS trace?

A: Based on the standard Schotten-Baumann or acyl chloride synthesis routes, the impurity profile is dominated by hydrolysis products and unreacted starting materials.[1]

Table 1: Common Impurity Profile

Impurity IDCompound NameOriginDetection Characteristic (LC-MS/UV)
Impurity A 5-Fluoro-2-nitrophenol Hydrolysis Product / Unreacted Starting MaterialYellow color source. Distinct UV absorbance at ~350-400 nm (phenolate).[1] Mass: [M-H]⁻ 156.
Impurity B 3-Methylbenzoic acid Hydrolysis Product / Unreacted Starting MaterialBroad peak in reverse phase if pH is not controlled.[1] Mass: [M-H]⁻ 135.
Impurity C 3-Methylbenzoic anhydride Synthesis By-product (Acyl Chloride route)Elutes later than the product (more lipophilic).[1] Reacts with methanol in LC to form methyl ester.
Impurity D Methyl 3-methylbenzoate Solvolysis ArtifactArtifact formed if sample is dissolved in Methanol.[1] Use Acetonitrile for prep.
Q: My product is turning from off-white to yellow during storage. Is it degrading?

A: Yes. This is the primary visual indicator of degradation.

  • Mechanism: The ortho-nitro group on the phenol ring makes the ester bond electron-deficient and susceptible to nucleophilic attack (hydrolysis) by atmospheric moisture.[1]

  • Indicator: The leaving group, 5-Fluoro-2-nitrophenol , is chromogenic (yellow/orange), especially if trace base is present.[1]

  • Action: Check proton NMR. A shift of the aromatic protons adjacent to the ester linkage indicates cleavage.

Part 2: Synthesis & Troubleshooting Protocols
Q: I see a persistent peak at RRT 0.85 that tracks with the starting phenol. How do I remove it?

A: 5-Fluoro-2-nitrophenol is acidic (


 ~ 6-7) due to the electron-withdrawing nitro and fluoro groups.[1]
  • Protocol: Do not rely solely on silica chromatography, as the phenol can streak.

  • Remedy: Perform a cold alkaline wash during workup.[1]

    • Dissolve crude reaction mixture in EtOAc or DCM.

    • Wash rapidly with ice-cold 0.5 M Na₂CO₃ or NaOH.[1]

    • The phenol deprotonates to the phenolate (water-soluble) and partitions into the aqueous layer.

    • Warning: Minimize contact time to prevent hydrolysis of your ester product.[1]

Q: What is the optimal solvent system for recrystallization?

A: Avoid alcohols (MeOH/EtOH) if possible to prevent transesterification.

  • Recommended: A mixture of Hexanes/Ethyl Acetate or Heptane/Toluene .

  • Procedure: Dissolve in minimum hot Toluene/EtOAc, then slowly add Heptane until turbidity appears. Cool to 4°C.[1]

Part 3: Visualizing the Chemistry
Figure 1: Synthesis Pathway and Impurity Generation

This diagram maps the origin of the impurities discussed above, highlighting the critical hydrolysis pathway.

SynthesisPath SM1 3-Methylbenzoyl chloride Product TARGET: 5-Fluoro-2-nitrophenyl 3-methylbenzoate SM1->Product Base (TEA/Pyridine) ImpC Impurity C: Anhydride SM1->ImpC Excess SM1 + Trace H2O SM2 5-Fluoro-2- nitrophenol SM2->Product ImpA Impurity A: 5-Fluoro-2-nitrophenol (Yellow) Product->ImpA Hydrolysis (Moisture/Base) ImpB Impurity B: 3-Methylbenzoic acid Product->ImpB Hydrolysis

Caption: Figure 1. Synthesis via Schotten-Baumann conditions and degradation pathways leading to Impurities A and B.[1]

Part 4: Troubleshooting Decision Tree
Q: My yield is low, or purity is failing. What is the logical fix?

A: Follow this diagnostic flow to isolate the root cause.

Troubleshooting Start Problem: Low Purity or Yield CheckColor Is the solid Yellow/Orange? Start->CheckColor CheckLC Check LC-MS CheckColor->CheckLC No (Off-white) Hydrolysis Issue: Hydrolysis (Impurity A present) CheckColor->Hydrolysis Yes Incomplete Issue: Incomplete Rxn (SM present) CheckLC->Incomplete Peak @ SM Time Byproduct Issue: Anhydride/Dimer CheckLC->Byproduct Unknown Lipophilic Peak Action1 Action: Recrystallize (Non-alcoholic) Store w/ Desiccant Hydrolysis->Action1 Action2 Action: Check Base Equivalents Ensure Anhydrous Conditions Incomplete->Action2 Action3 Action: Quench Acid Chloride properly Optimize Wash Steps Byproduct->Action3

Caption: Figure 2. Diagnostic workflow for purifying 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

Part 5: Analytical Reference Data

To validate your compound, compare against these theoretical parameters.

Table 2: Predicted NMR Characterization (CDCl₃)

Proton PositionChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
Ar-CH₃ 2.45Singlet3HMethyl group on benzoate ring.[1]
Benzoate H2 ~7.9 - 8.0Multiplet2HOrtho to carbonyl (deshielded).[1]
Benzoate H4/H5 ~7.4 - 7.5Multiplet2HMeta/Para positions.
Phenol H3 ~8.1 - 8.2dd1HOrtho to Nitro (highly deshielded).[1]
Phenol H6 ~7.2 - 7.3dd1HOrtho to Ester linkage.
Phenol H4 ~7.0 - 7.1Multiplet1HFluorine coupling complicates splitting.

Note: The key diagnostic is the downfield shift of the Phenol H3 proton due to the nitro group.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for Schotten-Baumann esterification and purification of nitrophenyl esters).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

(Note: Specific spectral data is derived from standard substituent chemical shift additivity rules for nitrophenyl esters as exact literature spectra for this specific CAS are proprietary to commercial libraries.)

Sources

Optimization

Technical Support Center: Scaling Up 5-Fluoro-2-nitrophenyl 3-methylbenzoate Reactions

Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-2-nitrophenyl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Fluoro-2-nitrophenyl 3-methylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important chemical transformation. Our focus is on ensuring scientific integrity, providing actionable insights, and supporting you in successfully transitioning from bench-scale experiments to larger-scale production.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

Q1: What is the most common method for synthesizing 5-Fluoro-2-nitrophenyl 3-methylbenzoate?

A1: The most prevalent method is the esterification of 5-fluoro-2-nitrophenol with 3-methylbenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, in an inert solvent like dichloromethane (DCM) or toluene. The base is crucial as it neutralizes the hydrochloric acid byproduct, driving the reaction to completion.

Q2: What are the critical parameters to control during the reaction?

A2: Temperature control is paramount. The reaction is often initiated at a low temperature (0-5 °C) to manage the initial exotherm from the addition of the acid chloride.[1] Subsequently, the reaction is typically allowed to warm to room temperature and stirred until completion. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Q3: How can I minimize the formation of impurities?

A3: The primary impurities often arise from side reactions of the starting materials or product degradation. Using high-purity starting materials is a critical first step. Ensuring anhydrous (dry) reaction conditions is also vital, as moisture can hydrolyze the 3-methylbenzoyl chloride, reducing its effectiveness and introducing 3-methylbenzoic acid as an impurity.[2] Careful control of the reaction temperature can also prevent unwanted side reactions that may occur at elevated temperatures.[1]

Q4: What are the key safety considerations when working with nitrophenyl compounds on a larger scale?

A4: Nitrophenyl compounds can be hazardous and require careful handling.[3][4] It is essential to work in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] For larger-scale reactions, a thorough risk assessment should be conducted to evaluate potential hazards, such as thermal runaway and the handling of toxic and corrosive reagents.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of the 5-Fluoro-2-nitrophenyl 3-methylbenzoate synthesis.

Issue 1: Low Product Yield

A diminished yield is a frequent challenge during scale-up. The following decision tree can help diagnose the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Was the reaction driven to completion? start->check_reaction check_workup Was there product loss during workup? check_reaction->check_workup Yes incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No check_purity Is the starting material purity sufficient? check_workup->check_purity No workup_loss Product Loss During Workup/Purification check_workup->workup_loss Yes impure_sm Impure Starting Materials check_purity->impure_sm No solution1 Optimize reaction time, temperature, or reagent stoichiometry. incomplete_reaction->solution1 solution2 Review extraction and purification steps. Check for product solubility in aqueous layers. workup_loss->solution2 solution3 Analyze starting materials for purity and re-purify if necessary. impure_sm->solution3

Caption: Troubleshooting decision tree for low product yield.

Detailed Solutions for Low Yield:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, inadequate temperature, or non-optimal stoichiometry can lead to an incomplete reaction. On a larger scale, mixing efficiency can also be a factor.[7]

    • Solution: Monitor the reaction closely using TLC or HPLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. Ensure that the reagents are added in the correct stoichiometric ratios. For larger vessels, evaluate the stirring efficiency to ensure proper mixing.[7]

  • Product Loss During Workup:

    • Cause: The desired product may be partially soluble in the aqueous layers during extraction, or it may be lost during purification steps like filtration or chromatography.[2][8]

    • Solution: Before discarding any aqueous layers, it is good practice to perform a back-extraction with a small amount of the organic solvent to recover any dissolved product.[8] When performing filtrations, wash the filter cake thoroughly with the appropriate solvent. Optimize chromatography conditions to ensure good separation and recovery.

  • Impure Starting Materials:

    • Cause: The presence of impurities in the 5-fluoro-2-nitrophenol or 3-methylbenzoyl chloride can lead to side reactions and a lower yield of the desired product.

    • Solution: Always use starting materials of the highest possible purity. If the purity is in doubt, it may be necessary to purify the starting materials before use.

Issue 2: Product Purity Issues

Contamination of the final product is another common hurdle.

Table 1: Common Impurities and Their Solutions

Impurity Probable Cause Recommended Solution
Unreacted 5-fluoro-2-nitrophenol Incomplete reaction; insufficient 3-methylbenzoyl chloride.Increase the equivalents of 3-methylbenzoyl chloride slightly (e.g., 1.1-1.2 equivalents). Ensure adequate reaction time and temperature.
3-methylbenzoic acid Hydrolysis of 3-methylbenzoyl chloride due to moisture in the reaction.[2]Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Side-reaction byproducts High reaction temperatures or presence of reactive impurities.[1]Maintain strict temperature control. Analyze starting materials for any reactive impurities.
Issue 3: Scale-Up Challenges

Transitioning from a laboratory scale to a pilot or production scale introduces new variables that can impact the reaction's success.[5][6][7]

Table 2: Scale-Up Considerations and Mitigation Strategies

Parameter Challenge at Scale Mitigation Strategy
Heat Transfer Larger reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging and increasing the risk of thermal runaway.[7]Use a reactor with a jacket for efficient heating and cooling. Add reagents, especially the highly reactive 3-methylbenzoyl chloride, portion-wise or via a syringe pump to control the exotherm.
Mixing Achieving homogeneous mixing in large reactors can be difficult, leading to localized "hot spots" or areas of high concentration, which can result in side reactions.[7]Utilize an appropriate overhead stirrer with a suitable impeller design to ensure efficient mixing. The type of stirrer (e.g., anchor, turbine) should be chosen based on the viscosity and volume of the reaction mixture.
Workup and Isolation Handling large volumes of solvents during extraction and purification can be cumbersome and may lead to product loss.Plan the workup procedure carefully. Consider using larger separatory funnels or alternative extraction techniques. For purification, crystallization is often more scalable than chromatography.

Experimental Protocols

Synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate (Lab Scale)

This protocol describes a typical laboratory-scale synthesis.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 5-fluoro-2-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the mixture to 0-5 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Acid Chloride Addition: Slowly add 3-methylbenzoyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

Reaction Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Reaction_Workflow A 1. Charge Reactor B 2. Cool to 0-5 °C A->B C 3. Add Base B->C D 4. Add Acid Chloride C->D E 5. Reaction at RT D->E F 6. Workup E->F G 7. Purification F->G H Final Product G->H

Caption: General workflow for the synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

Safety Information

The safe handling of all chemicals is of utmost importance. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • 5-Fluoro-2-nitrophenol: May be harmful if swallowed or in contact with skin. Causes serious eye irritation.[9]

  • 3-Methylbenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.

  • Dichloromethane: May cause cancer. Causes skin and eye irritation.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[3][4]

References

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Megazyme. (2022). 4-Nitrophenyl-α-L-arabinofuranoside Safety Data Sheet. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

  • Reddit. (2025). Why are my ester hydrolysis not working. r/Chempros. Retrieved from [Link]

  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrophenol. Retrieved from [Link]

  • YouTube. (2020). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. Retrieved from [Link]

  • Asahi Glassplant. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • Prime Scholars. (2021). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 5-Fluoro-2-nitrophenyl 3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of safety, efficacy, and regulatory compliance. This guide provides a comprehensive, in-depth comparison of analytical techniques for the structural validation of 5-Fluoro-2-nitrophenyl 3-methylbenzoate, a compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my aim is to offer not just protocols, but a strategic understanding of why certain experimental choices are made and how to interpret the resulting data with confidence.

The structural elucidation of any novel compound is a multi-faceted process, requiring the convergence of data from several orthogonal analytical techniques.[1] No single method provides a complete picture; instead, a synergistic approach is employed to piece together the molecular puzzle.[2] For 5-Fluoro-2-nitrophenyl 3-methylbenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, supplemented by chromatographic purity assessment, provides the necessary evidence for definitive structural confirmation.[3]

The Analytical Triad: NMR, MS, and IR Spectroscopy

The validation of 5-Fluoro-2-nitrophenyl 3-methylbenzoate's structure hinges on three primary spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of a molecule, revealing the connectivity and chemical environment of each atom.[3]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides valuable clues about its structure through fragmentation patterns.[3][4]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

These techniques, when used in concert, create a self-validating system where the data from one method corroborates the findings of the others.

Experimental Protocols and Data Interpretation

A logical workflow is essential for the efficient and accurate structural validation of a target compound.

G cluster_0 Purity Assessment cluster_1 Structural Elucidation cluster_2 Data Integration & Confirmation HPLC HPLC Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) HPLC->NMR Purity >95% Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis MS Mass Spectrometry (HRMS) MS->Data_Analysis IR Infrared Spectroscopy IR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Experimental workflow for structural validation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Prior to detailed structural analysis, it is crucial to establish the purity of the sample. HPLC is the preferred technique in the pharmaceutical industry for this purpose due to its ability to separate complex mixtures.[5][6]

Experimental Protocol:

  • System Preparation: An HPLC system equipped with a UV detector is used. A reverse-phase C18 column is typically suitable for compounds of this polarity.

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is employed.

  • Sample Preparation: A dilute solution of 5-Fluoro-2-nitrophenyl 3-methylbenzoate is prepared in the mobile phase.

  • Analysis: The sample is injected, and the chromatogram is recorded. The area of the main peak relative to the total area of all peaks is used to determine purity.

A purity level of >95% is generally considered acceptable for proceeding with structural elucidation studies.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for determining the detailed structure of an organic molecule.[3] For 5-Fluoro-2-nitrophenyl 3-methylbenzoate, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environments, and their proximity to other protons.

  • ¹³C NMR: This reveals the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: This is crucial for confirming the presence and chemical environment of the fluorine atom.

Expected ¹H NMR Data for 5-Fluoro-2-nitrophenyl 3-methylbenzoate:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.0-8.2m2HProtons on the 3-methylbenzoyl group
~7.8-7.9m1HProton on the 5-fluoro-2-nitrophenyl group
~7.4-7.6m3HProtons on both aromatic rings
~2.4s3HMethyl group protons

Note: Predicted chemical shifts are based on the analysis of similar structures. Actual values may vary.[8][9]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the molecular formula.[3][4]

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Analysis: The ionized sample is introduced into the mass analyzer, which separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the m/z of the molecular ion and any fragment ions.

Expected HRMS Data:

For 5-Fluoro-2-nitrophenyl 3-methylbenzoate (C₁₄H₁₀FNO₄), the expected exact mass of the molecular ion [M+H]⁺ would be approximately 276.0615. The observation of this ion with high accuracy (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[2][3]

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or ATR) or dissolved in a suitable solvent.

  • Analysis: The sample is irradiated with infrared light, and the absorption is measured as a function of wavenumber.

Expected IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~1740StrongC=O stretch (ester)
~1530 and ~1350StrongAsymmetric and symmetric N-O stretch (nitro group)[10][11]
~1250StrongC-O stretch (ester)
~1100StrongC-F stretch

The presence of these characteristic absorption bands provides strong evidence for the ester, nitro, and fluoro functional groups.[12][13]

Comparative Analysis of Techniques

TechniqueStrengthsWeaknesses
NMR Provides detailed connectivity information.[3]Requires a relatively large amount of pure sample.
MS High sensitivity and provides accurate molecular weight.[4]Does not provide detailed stereochemical information.
IR Excellent for identifying functional groups.[2]Can be difficult to interpret complex spectra.
HPLC Excellent for assessing purity and quantifying components.[5][14]Does not provide structural information on its own.

Alternative Compound for Comparison: 2-Chloro-4-nitrophenyl 3-methylbenzoate

To highlight the specificity of the analytical data, we can compare it to a structurally similar compound, such as 2-Chloro-4-nitrophenyl 3-methylbenzoate.

Key Expected Differences in Analytical Data:

  • ¹⁹F NMR: No signal would be observed for the chloro-analog.

  • MS: The molecular ion peak would show a characteristic isotopic pattern for chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl isotopes). The exact mass would also be different.

  • IR: The C-F stretching vibration would be absent.

This comparative approach strengthens the confidence in the structural assignment of the target compound.

G cluster_Target 5-Fluoro-2-nitrophenyl 3-methylbenzoate cluster_Alternative 2-Chloro-4-nitrophenyl 3-methylbenzoate Target_NMR ¹⁹F NMR Signal Present Target_MS MS: [M+H]⁺ ≈ 276.0615 Target_IR IR: C-F Stretch (~1100 cm⁻¹) Alt_NMR No ¹⁹F NMR Signal Alt_MS MS: Isotopic Pattern for Cl Alt_IR IR: No C-F Stretch Validation Structural Validation Validation->Target_NMR Confirms Fluorine Validation->Target_MS Confirms Formula Validation->Target_IR Confirms Functional Group Validation->Alt_NMR Distinguishes from Validation->Alt_MS Distinguishes from Validation->Alt_IR Distinguishes from

Caption: Logical relationship of analytical data.

Conclusion

The structural validation of 5-Fluoro-2-nitrophenyl 3-methylbenzoate requires a systematic and multi-technique approach. By integrating the data from HPLC, NMR, MS, and IR, a comprehensive and self-validating picture of the molecule emerges. This rigorous process is fundamental to ensuring the quality and integrity of compounds in the pharmaceutical development pipeline. The causality behind each experimental choice is clear: purity must be established before detailed structural work, and the orthogonal nature of the spectroscopic techniques provides the necessary cross-validation for unambiguous structure confirmation.

References

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.).
  • Journal of Pharmaceutical and Biomedical Analysis. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
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  • NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
  • TDX. (n.d.).
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  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three.
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  • Reddit. (2018, October 4).

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Comparative

A Senior Application Scientist's Guide to the Biological Assay Validation of Novel Enzyme Inhibitors: A Comparative Analysis Featuring 5-Fluoro-2-nitrophenyl 3-methylbenzoate

For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a biological assay is the bedrock upon which reliable and reproducible data are built. This guide provides a comprehensive framework for the validation of a novel, hypothetical enzyme inhibitor, 5-Fluoro-2-nitrophenyl 3-methylbenzoate, using the well-established acetylcholinesterase (AChE) inhibition assay as a model system. The principles and methodologies detailed herein are broadly applicable to the validation of various enzyme inhibitors. We will objectively compare the hypothetical performance of our compound of interest with a known standard, Tacrine, supported by illustrative experimental data.

Introduction: The Scientific Rationale for Assay Validation

The journey of a potential therapeutic agent from discovery to clinical application is long and fraught with challenges. A crucial early step is the characterization of its biological activity through robust and validated assays.[1] Assay validation ensures that the experimental method is fit for its intended purpose, providing confidence in the accuracy, precision, and reliability of the data generated.[2] For a novel compound like 5-Fluoro-2-nitrophenyl 3-methylbenzoate, whose biological targets may not be fully elucidated, selecting an appropriate initial assay is guided by structural similarities to known bioactive molecules. The presence of a nitrophenyl group, a common feature in various enzyme inhibitors, suggests that an enzyme inhibition assay would be a logical starting point.[3]

In this guide, we will focus on the validation of an assay to measure the inhibitory activity of 5-Fluoro-2-nitrophenyl 3-methylbenzoate against acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, and its inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease.[4][5] The validation process will not only determine the compound's potency but also its selectivity and mechanism of action, which are critical parameters in drug development.[6]

The Experimental Workflow: A Self-Validating System

A well-designed assay validation protocol is a self-validating system, incorporating controls and checks at each stage to ensure the integrity of the results. The workflow for validating our hypothetical AChE inhibitor is depicted below.

Assay_Validation_Workflow cluster_pre Phase 1: Assay Development & Optimization cluster_val Phase 2: Assay Validation cluster_comp Phase 3: Comparative Analysis A Reagent Preparation (Enzyme, Substrate, Inhibitor) B Assay Miniaturization (e.g., 96-well plate format) A->B C Optimization of Conditions (Enzyme/Substrate Conc., Incubation Time) B->C D Determination of Linearity C->D Optimized Assay E Assessment of Precision (Intra- and Inter-assay) D->E F Determination of Accuracy E->F G Selectivity Profiling (vs. Butyrylcholinesterase) F->G H Mechanism of Action Studies G->H I IC50 Determination of 5-Fluoro-2-nitrophenyl 3-methylbenzoate H->I Validated Assay K Comparative Data Analysis I->K J IC50 Determination of Tacrine (Standard) J->K

Caption: A generalized workflow for the validation of a novel enzyme inhibitor.

Detailed Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The following protocol is based on the widely used Ellman's method for measuring cholinesterase activity.[7] This method relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, that can be quantified spectrophotometrically at 412 nm.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCh)

  • Butyrylthiocholine iodide (BTCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • 5-Fluoro-2-nitrophenyl 3-methylbenzoate (Test Compound)

  • Tacrine (Reference Standard)

  • 96-well microplates

  • Microplate reader

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and Tacrine in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound or Tacrine at various concentrations to the sample wells.

    • Add 25 µL of buffer to the control wells (no inhibitor).

    • Add 50 µL of buffer to the blank wells (no enzyme).

  • Enzyme Addition:

    • Add 25 µL of the AChE solution to the sample and control wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 25 µL of the DTNB solution to each well.

    • Add 25 µL of the ATCh solution to initiate the reaction.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.[7]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[7]

Comparative Analysis of Inhibitor Potency and Selectivity

A critical aspect of characterizing a new inhibitor is to compare its performance against a known standard and to assess its selectivity for the target enzyme.[8] For our hypothetical study, we will compare the potency (IC50) of 5-Fluoro-2-nitrophenyl 3-methylbenzoate against AChE with that of Tacrine, a well-known AChE inhibitor.[9] We will also assess its selectivity by determining its IC50 against butyrylcholinesterase (BChE), a closely related enzyme. The selectivity index is calculated as the ratio of the BChE IC50 to the AChE IC50. A higher selectivity index indicates a greater preference for inhibiting AChE.[7]

Table 1: Comparative Performance of AChE Inhibitors

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)
5-Fluoro-2-nitrophenyl 3-methylbenzoate25.8154860
Tacrine18.4[9]8.20.45

Note: The data for 5-Fluoro-2-nitrophenyl 3-methylbenzoate is hypothetical for illustrative purposes.

From this hypothetical data, we can infer that 5-Fluoro-2-nitrophenyl 3-methylbenzoate is a potent AChE inhibitor with a high degree of selectivity for AChE over BChE. In contrast, Tacrine is a more potent inhibitor but shows less selectivity.

Mechanism of Action: Unraveling the Inhibition Kinetics

Understanding the mechanism of action (MOA) of an inhibitor is crucial for its development as a therapeutic agent.[6] Enzyme inhibition can be competitive, non-competitive, or uncompetitive, each with different implications for the drug's efficacy.[1] The MOA can be determined by measuring the inhibitor's effect on the enzyme kinetics parameters, Michaelis constant (Km), and maximum velocity (Vmax). This is typically done by performing the enzyme assay with varying concentrations of both the substrate and the inhibitor.

MOA_Determination cluster_outcomes Inhibition Type A Perform AChE assay with varying [Substrate] and [Inhibitor] B Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) A->B C Analyze changes in Km and Vmax B->C D Competitive (Km increases, Vmax unchanged) C->D Observed Effect E Non-competitive (Km unchanged, Vmax decreases) C->E Observed Effect F Uncompetitive (Both Km and Vmax decrease) C->F Observed Effect

Caption: Workflow for determining the mechanism of enzyme inhibition.

Conclusion: The Importance of a Rigorous Validation Framework

This guide has outlined a comprehensive and scientifically sound framework for the biological assay validation of a novel compound, using the hypothetical inhibitor 5-Fluoro-2-nitrophenyl 3-methylbenzoate as an example. By following a structured workflow that includes assay optimization, validation of key performance parameters, comparative analysis with a known standard, and determination of the mechanism of action, researchers can generate high-quality, reliable data. This rigorous approach is essential for making informed decisions in the drug discovery and development process, ultimately contributing to the advancement of new therapeutics.

References

  • Carlson, J. E., et al. (2023). Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. Chemical Research in Toxicology. Available from: [Link]

  • Kadar, A., et al. (2012). Development and validation of a simple assay for the determination of cholinesterase activity in whole blood of laboratory animals. Journal of Pharmacological and Toxicological Methods. Available from: [Link]

  • Enzyme inhibitory assay: Significance and symbolism. (2025). ScienceDirect. Available from: [Link]

  • InfinixBio. Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. Available from: [Link]

  • Creative BioMart. Enzyme Activity Assay. Available from: [Link]

  • Rastogi, S. K., et al. (2015). Validation of Cholinesterase (Acetyl and Butyryl) Activity Estimation in the Blood and Brain of Wistar Rats. Toxicology International. Available from: [Link]

  • Wang, L., et al. (2022). Colorimetric Assay for Acetylcholinesterase Activity and Inhibitor Screening Based on Metal–Organic Framework Nanosheets. Analytical Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Available from: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available from: [Link]

Sources

Validation

comparing synthesis methods for 5-Fluoro-2-nitrophenyl 3-methylbenzoate

An In-Depth Comparative Guide to the Synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate For researchers and professionals in drug development and materials science, the efficient synthesis of novel chemical entities is...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate

For researchers and professionals in drug development and materials science, the efficient synthesis of novel chemical entities is paramount. 5-Fluoro-2-nitrophenyl 3-methylbenzoate, an aromatic ester, represents a class of compounds with significant potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom and a nitro group can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block.

This guide provides a comprehensive comparison of three primary methods for the synthesis of 5-Fluoro-2-nitrophenyl 3-methylbenzoate, starting from 5-fluoro-2-nitrophenol and 3-methylbenzoic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of each route to guide the selection of the most appropriate method for your specific research needs.

Core Reactants and Their Preparation

The synthesis of the target ester fundamentally involves the coupling of an alcohol (a phenol, in this case) and a carboxylic acid.

  • 3-Methylbenzoic Acid (m-Toluic Acid): This is a common and commercially available reagent.

  • 5-Fluoro-2-nitrophenol: This key starting material may require synthesis. A reliable method involves a two-step process starting from 2,4-difluoronitrobenzene. First, a nucleophilic aromatic substitution with ammonia yields 5-fluoro-2-nitroaniline. Subsequently, a diazotization reaction followed by hydrolysis replaces the amino group with a hydroxyl group to yield the desired 5-fluoro-2-nitrophenol[1].

With the precursors in hand, the central challenge lies in the esterification step. We will compare three robust and widely adopted methods: Acyl Chloride Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Method 1: Acyl Chloride Esterification

This classic and highly reliable method involves the activation of the carboxylic acid by converting it to a more reactive acyl chloride. This electrophilic intermediate then readily reacts with the nucleophilic phenol.

Causality and Mechanism

The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which makes the carbonyl carbon highly electrophilic. The phenoxide, generated in situ by a base like triethylamine or pyridine, acts as a potent nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion yields the ester. The base also serves to neutralize the HCl byproduct generated during the reaction.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylbenzoyl Chloride

  • To a round-bottom flask charged with 3-methylbenzoic acid (1.0 eq.), add thionyl chloride (SOCl₂) (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Equip the flask with a reflux condenser and a gas trap to capture the HCl and SO₂ byproducts.

  • Heat the mixture to reflux (approx. 80°C) for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-methylbenzoyl chloride, which can often be used directly in the next step.

Step 2: Esterification

  • Dissolve 5-fluoro-2-nitrophenol (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask under an inert atmosphere (nitrogen or argon).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-methylbenzoyl chloride (1.1 eq.) in the same solvent to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

Workflow Diagram: Acyl Chloride Esterification

cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 3-Methylbenzoic Acid + SOCl₂ B Reflux (2-3h) A->B C Distill excess SOCl₂ B->C D 3-Methylbenzoyl Chloride C->D G Add 3-Methylbenzoyl Chloride D->G Add to Phenol Solution E 5-Fluoro-2-nitrophenol + Base in Solvent F Cool to 0°C E->F F->G H Stir at RT (4-6h) G->H I Aqueous Workup H->I J Purification (Chromatography) I->J K Final Product J->K

Caption: Workflow for Acyl Chloride Esterification.

Method 2: Steglich Esterification

The Steglich esterification is a powerful coupling method that allows for the formation of esters directly from carboxylic acids and alcohols under mild conditions, avoiding the need to prepare a reactive acyl chloride.

Causality and Mechanism

This reaction relies on a carbodiimide coupling agent, most commonly dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP)[2]. The carboxylic acid adds to the DCC to form a highly reactive O-acylisourea intermediate. In the presence of the highly nucleophilic DMAP, this intermediate is converted into an even more reactive acyl-pyridinium species. The alcohol (phenol) then attacks this species to form the ester. The stoichiometric byproduct, dicyclohexylurea (DCU), is a solid that can often be removed by filtration.

Detailed Experimental Protocol
  • Combine 3-methylbenzoic acid (1.1 eq.), 5-fluoro-2-nitrophenol (1.0 eq.), and a catalytic amount of DMAP (0.1 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Add a solution of DCC (1.2 eq.) in DCM to the cooled mixture. A white precipitate (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

  • Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

Workflow Diagram: Steglich Esterification

A Combine Phenol, Carboxylic Acid, DMAP in Solvent B Cool to 0°C A->B C Add DCC Solution B->C D Stir at RT (12-18h) C->D E Filter off DCU Precipitate D->E F Aqueous Workup E->F G Purification (Chromatography) F->G H Final Product G->H

Caption: Workflow for Steglich Esterification.

Method 3: Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for converting alcohols to a wide range of functional groups, including esters, under exceptionally mild and neutral conditions[3]. It is particularly valuable for sterically hindered substrates or when inversion of stereochemistry at a chiral center is required (though the latter is not applicable to phenols)[4][5].

Causality and Mechanism

The reaction is a complex redox process involving triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[3][6]. PPh₃ first attacks the DEAD to form a betaine intermediate[5]. This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion is paired with the phosphonium ion. The phenol then attacks the activated phosphorus atom, forming an oxyphosphonium salt, which is a very good leaving group. Finally, the carboxylate anion acts as the nucleophile in an Sₙ2-type displacement to form the ester, along with triphenylphosphine oxide and a hydrazine derivative as byproducts[6].

Detailed Experimental Protocol
  • Dissolve 5-fluoro-2-nitrophenol (1.0 eq.), 3-methylbenzoic acid (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution. A color change is often observed.

  • Allow the reaction to slowly warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The primary challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved via column chromatography on silica gel. Careful selection of the eluent system is critical to separate the product from these byproducts.

Workflow Diagram: Mitsunobu Reaction

A Combine Phenol, Carboxylic Acid, and PPh₃ in Anhydrous THF B Cool to 0°C A->B C Add DEAD or DIAD dropwise B->C D Stir at RT (8-16h) C->D E Concentrate Reaction Mixture D->E F Purification (Chromatography) to remove byproducts E->F G Final Product F->G

Caption: Workflow for the Mitsunobu Reaction.

Comparative Performance Analysis

The choice of synthesis method depends on factors such as scale, substrate sensitivity, available equipment, and desired purity.

FeatureAcyl Chloride MethodSteglich EsterificationMitsunobu Reaction
Reaction Conditions Mild to moderate (0°C to reflux)Very mild (0°C to RT)Very mild (0°C to RT)
Reagent Toxicity High (Thionyl chloride is corrosive and toxic)Moderate (DCC is an allergen)High (DEAD is potentially explosive and toxic)
Typical Yields Good to ExcellentGood to ExcellentVariable to Good
Key Byproducts HCl, SO₂Dicyclohexylurea (DCU)Triphenylphosphine oxide, Hydrazine derivative
Workup/Purification Standard aqueous workup; chromatography is straightforward.Simple filtration to remove DCU; chromatography often still needed.Challenging; requires careful chromatography to remove byproducts.
Substrate Scope Broad; very reliable for phenols.Broad; good for acid/base sensitive substrates.Broad; excellent for sterically hindered substrates.
Cost Generally low-cost reagents.Reagents (DCC, DMAP) are more expensive.Reagents (PPh₃, DEAD/DIAD) are expensive.

Conclusion and Recommendations

Each synthetic route offers distinct advantages and disadvantages for the preparation of 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

  • For large-scale synthesis and cost-effectiveness, the Acyl Chloride Method is the superior choice. It is robust, high-yielding, and utilizes inexpensive reagents. The primary drawback is the handling of corrosive thionyl chloride.

  • For substrates sensitive to harsh conditions or for initial small-scale screening, Steglich Esterification is highly recommended. Its mild conditions and the ease of removing the primary byproduct via filtration make it an attractive option, despite the higher reagent cost.

  • The Mitsunobu Reaction should be considered a specialty tool. While it operates under the mildest conditions, the high cost of reagents and the significant challenge of purifying the product from stoichiometric byproducts make it less practical for routine synthesis of this particular ester, unless the other methods fail, for instance, due to extreme steric hindrance (not a major factor here).

Ultimately, the optimal synthesis strategy will be dictated by the specific constraints and objectives of the research project, including scale, budget, and the chemical sensitivities of the involved molecules.

References

  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Available at: [Link]

  • Google Patents. (2021). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Available at: [Link]

  • Google Patents. (n.d.). CN107935858B - Preparation method of 5-fluoro-2-nitrophenol.
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  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Available at: [Link]

  • Bhat, M., & Belagali, S. L. (2014). Synthesis of Azo-Bridged Benzothiazole-Phenyl Ester Derivatives via Steglich Esterification. International Journal of Current Engineering and Technology, 4(4). Available at: [Link]

  • RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Available at: [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Available at: [Link]

  • Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available at: [Link]

  • PMC. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Available at: [Link]

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Comparative

The Strategic Advantage of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in Complex Pharmaceutical Synthesis

A Comparative Guide for Researchers and Drug Development Professionals In the intricate landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision that...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a drug manufacturing process. This guide offers an in-depth technical comparison of Methyl 5-fluoro-2-methyl-3-nitrobenzoate , a key building block in the synthesis of advanced therapeutic agents, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Rucaparib. While the initially requested "5-Fluoro-2-nitrophenyl 3-methylbenzoate" is not a readily available or documented compound, the closely related and industrially significant Methyl 5-fluoro-2-methyl-3-nitrobenzoate serves as an exemplary case study for evaluating the strategic advantages of a well-chosen chemical intermediate.

This guide will delve into the synthetic utility of Methyl 5-fluoro-2-methyl-3-nitrobenzoate, objectively comparing its performance with alternative synthetic routes and starting materials. Supported by experimental data from peer-reviewed literature and patent filings, we will explore the nuances of reaction yields, process purity, and the innovative strategies that have emerged to optimize the synthesis of complex molecules like Rucaparib.

The Central Role of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in Rucaparib Synthesis

Methyl 5-fluoro-2-methyl-3-nitrobenzoate has established its importance as a critical starting material in the process chemistry route to Rucaparib, a medication used for the treatment of certain types of ovarian and prostate cancer.[1][2] Its structure is ingeniously designed to facilitate the construction of the complex tricyclic indole core of the Rucaparib molecule. The strategic placement of the fluoro, methyl, nitro, and methyl ester groups allows for a sequence of high-yielding and regioselective reactions.

The primary and most established advantage of using Methyl 5-fluoro-2-methyl-3-nitrobenzoate lies in its application in the Leimgruber–Batcho indole synthesis . This powerful method allows for the formation of the indole ring system, which is a common scaffold in many biologically active compounds.[3][4]

Visualizing the Core Synthetic Pathway

The diagram below illustrates the initial steps in the medicinal chemistry route to Rucaparib, highlighting the central role of Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

G A Methyl 5-fluoro-2-methyl-3-nitrobenzoate B Condensation with DMF-DMA A->B C Enamine Intermediate B->C D Hydrogenation C->D E Methyl 6-fluoro-indole-4-carboxylate D->E

Caption: The initial transformation of Methyl 5-fluoro-2-methyl-3-nitrobenzoate in the synthesis of Rucaparib.

Comparative Analysis of Synthesis Efficiency

The true measure of an intermediate's advantage lies in a direct comparison with alternative approaches. Here, we evaluate the synthesis of the key precursor to Methyl 5-fluoro-2-methyl-3-nitrobenzoate and then compare the overall efficiency of the established route with a more recent, innovative approach.

Optimizing the Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid: A Quantitative Comparison

The synthesis of the carboxylic acid precursor to our title compound is a critical first step. A key challenge in this synthesis is achieving high regioselectivity during the nitration of 5-fluoro-2-methylbenzoic acid. A US patent provides valuable comparative data on this very reaction.[5]

Nitrating Agent/ConditionsReported Yield of 5-fluoro-2-methyl-3-nitrobenzoic acidPurity/By-productsReference
Fuming Nitric Acid and Concentrated Sulfuric Acid45.1%Mixture of various regioisomers and by-products[5]
Fuming Nitric Acid and Oleum90%Purity: 99.2%, with less than 0.5% of the dinitro derivative[5]
Concentrated Sulfuric Acid and Concentrated Nitric Acid (followed by esterification)52% (for the two steps to the methyl ester)Brown solid, implying impurities[5]

This data clearly demonstrates a significant advantage in using a combination of fuming nitric acid and oleum for the nitration step. This choice of reagents leads to a near-doubling of the yield and a substantial improvement in the purity of the product, which is crucial for downstream applications in pharmaceutical manufacturing. The formation of a colorless product with minimal dinitro derivatives simplifies purification and reduces waste.[5]

A Paradigm Shift in Efficiency: Comparing Overall Synthetic Routes to Rucaparib

While the established route utilizing Methyl 5-fluoro-2-methyl-3-nitrobenzoate has been successfully employed, recent research has focused on developing more concise and efficient total syntheses of Rucaparib. A notable example is a novel approach that employs a cyanide-catalyzed imino-Stetter reaction.[1][6] This alternative strategy bypasses the need for the traditional Leimgruber-Batcho indole synthesis and, consequently, the specific intermediate we are examining.

Synthetic StrategyKey Starting MaterialOverall Yield of RucaparibReference
Process Chemistry Route (Leimgruber-Batcho)Methyl 5-fluoro-2-methyl-3-nitrobenzoate5.2%[1][7]
Second-Generation Synthesis (Imino-Stetter)ortho-iodoaniline derivative59%[1]

The dramatic increase in overall yield from 5.2% to 59% represents a significant advancement in the synthesis of Rucaparib.[1] This comparison underscores a critical principle in drug development: while an intermediate like Methyl 5-fluoro-2-methyl-3-nitrobenzoate can be highly effective and enable a viable synthetic route, the pursuit of innovation can lead to substantially more efficient and sustainable manufacturing processes.

Experimental Protocols

To provide a practical context for this comparison, the following are detailed experimental protocols for the synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate and its subsequent conversion to a key indole intermediate in the Rucaparib synthesis.

Protocol 1: Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid with Enhanced Yield and Purity

Based on the optimized conditions described in US Patent 11,001,552 B2. [5]

Materials:

  • 5-fluoro-2-methylbenzoic acid

  • Fuming nitric acid (99 wt%)

  • Concentrated sulfuric acid (96-100 wt%)

  • Oleum (containing SO₃)

Procedure:

  • Prepare two separate feed solutions:

    • Feed 1: A mixture of fuming nitric acid, concentrated sulfuric acid, and oleum.

    • Feed 2: A solution of 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid and oleum.

  • Utilize a continuous flow reactor system with precise temperature control.

  • Introduce both feed solutions into the reactor at a controlled rate, maintaining the reaction temperature between -10°C and 30°C.

  • After the appropriate residence time (e.g., 6 minutes), the reaction mixture is collected.

  • The crude product solution is then processed, which may involve precipitation by cooling, filtration, and drying under vacuum to yield 5-fluoro-2-methyl-3-nitrobenzoic acid as a colorless solid.

Protocol 2: Leimgruber-Batcho Indole Synthesis from Methyl 5-fluoro-2-methyl-3-nitrobenzoate

Adapted from the medicinal chemistry route to Rucaparib. [3]

Materials:

  • Methyl 5-fluoro-2-methyl-3-nitrobenzoate

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Palladium on carbon (Pd/C)

  • Hydrogen source (e.g., H₂ gas)

  • Suitable solvent (e.g., DMF, Methanol)

Procedure:

  • Enamine Formation:

    • Dissolve Methyl 5-fluoro-2-methyl-3-nitrobenzoate in DMF.

    • Add DMF-DMA to the solution and heat the mixture to reflux.

    • Monitor the reaction by TLC until completion.

    • Upon completion, the solvent is typically removed under reduced pressure to yield the crude enamine intermediate.

  • Reductive Cyclization:

    • Dissolve the crude enamine in a suitable solvent like methanol.

    • Add a catalytic amount of Pd/C.

    • Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) until the reaction is complete.

    • Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the crude Methyl 6-fluoro-indole-4-carboxylate.

    • The crude product is then purified, typically by silica gel chromatography.

Visualizing Alternative Synthetic Strategies

To further illustrate the comparative landscape, the following diagram outlines the workflow for the highly efficient second-generation synthesis of Rucaparib, which serves as a benchmark for process improvement.

G A ortho-iodoaniline derivative B Heck Reaction with acrylonitrile A->B C 2-aminocinnamonitrile derivative B->C D Cyanide-catalyzed imino-Stetter Reaction C->D E Indole-3-acetonitrile derivative D->E F Azepinone Scaffold Construction E->F G Rucaparib F->G

Caption: A streamlined synthetic approach to Rucaparib via an imino-Stetter reaction.

Conclusion

Methyl 5-fluoro-2-methyl-3-nitrobenzoate stands as a testament to the power of rational molecular design in facilitating the synthesis of complex, life-saving pharmaceuticals. Its strategic arrangement of functional groups enables a reliable and scalable pathway to the core of the Rucaparib molecule through the Leimgruber-Batcho indole synthesis.

However, the landscape of synthetic chemistry is ever-evolving. As this guide has demonstrated through quantitative comparison, the development of novel synthetic strategies, such as the cyanide-catalyzed imino-Stetter reaction, can offer dramatic improvements in overall yield and process efficiency. For researchers and drug development professionals, the key takeaway is the importance of a multifaceted approach to process optimization. This includes not only the refinement of existing methods, such as the selection of optimal nitrating agents for precursor synthesis, but also the exploration of fundamentally new and innovative synthetic disconnections that can redefine the state-of-the-art.

Ultimately, the "advantage" of any given intermediate is context-dependent and subject to continuous re-evaluation in the face of new scientific discoveries. Methyl 5-fluoro-2-methyl-3-nitrobenzoate remains a valuable tool in the synthetic chemist's arsenal, while the ongoing development of more efficient alternatives highlights the dynamic and progressive nature of pharmaceutical science.

References

  • Park, J., & Cheon, C.-H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. RSC Advances, 12(35), 22849–22857. [Link]

  • Park, J., & Cheon, C.-H. (2022). Total Synthesis of Rucaparib. The Journal of Organic Chemistry, 87(8), 5462–5473. [Link]

  • Cheng, C., Zuo, X., Tu, D., Wan, B., & Zhang, Y. (2020). Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C–H Amination: Development and Total Synthesis of Rucaparib. Organic Letters, 22(13), 4985–4989. [Link]

  • ResearchGate. (n.d.). Previous synthetic strategies of rucaparib (1). Retrieved from [Link]

  • Hughes, D. L. (2017). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 21(9), 1361–1380. [Link]

  • Semantic Scholar. (n.d.). Total Synthesis of Rucaparib. Retrieved from [Link]

  • ResearchGate. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • ResearchGate. (2020). (PDF) The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Retrieved from [Link]

  • Bentham Open. (2007). Convenient Synthesis of Highly Functionalized, 3,4-Disubstituted Indole Building Blocks. The Open Organic Chemistry Journal, 1, 27-36. [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Properties of Fluoronitrobenzoate Isomers: A Focus on Key Intermediates in Drug Discovery

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step that dictates the efficiency of a synthetic route and the ultimate success of a discover...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step that dictates the efficiency of a synthetic route and the ultimate success of a discovery campaign. Among the vast array of available synthons, halogenated and nitrated aromatic compounds are of particular importance due to their versatile reactivity and their prevalence in bioactive molecules. This guide provides an in-depth comparison of key fluoronitrobenzoate isomers, offering insights into their synthesis, physicochemical properties, and strategic applications, particularly as precursors in the synthesis of pharmaceuticals.

The strategic placement of fluoro- and nitro- groups on a benzoate scaffold significantly influences the molecule's reactivity and its utility as a synthetic intermediate. The electron-withdrawing nature of both substituents activates the aromatic ring for nucleophilic substitution, while the nitro group offers a handle for further functionalization, most commonly through reduction to an amine. This guide will focus on a comparative analysis of methyl 5-fluoro-2-nitrobenzoate and its structural isomers, providing a framework for rational selection in a research and development setting.

The Synthetic Landscape: A Comparative Analysis of Nitration Strategies

The synthesis of fluoronitrobenzoate isomers is a pivotal process, often dictating the overall efficiency and cost-effectiveness of a multi-step synthetic sequence. The primary method for their preparation involves the electrophilic nitration of a corresponding fluorobenzoate precursor. However, the regioselectivity and yield of this reaction are highly dependent on the starting material and the reaction conditions.

A common precursor for these compounds is 5-fluoro-2-methylbenzoic acid.[1] The nitration of this starting material can lead to a mixture of regioisomers, and achieving high purity and yield of the desired product has been a subject of optimization.[2] For instance, the nitration of 5-fluoro-2-methylbenzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid has been reported to yield a mixture of various regioisomers and by-products with a yield of 45.1%.[2] In contrast, the use of oleum and fuming nitric acid has been shown to increase the yield and purity of the desired 5-fluoro-2-methyl-3-nitrobenzoic acid.[2]

The subsequent esterification to the methyl benzoate is typically a straightforward acid-catalyzed reaction with methanol.

Experimental Protocol: Optimized Synthesis of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

This protocol describes a high-yield, high-purity synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate, a key intermediate in the synthesis of PARP inhibitor Rucaparib.[2]

Materials:

  • 5-fluoro-2-methylbenzoic acid

  • Fuming nitric acid

  • Oleum

  • Methanol

  • Sulfuric acid (concentrated)

  • Ice

Procedure:

  • Dissolve 5-fluoro-2-methylbenzoic acid in oleum.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid to the cooled solution while maintaining the temperature.

  • After the addition is complete, allow the reaction to stir for a specified time, monitoring the progress by TLC or HPLC.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 5-fluoro-2-methyl-3-nitrobenzoic acid.

  • Reflux the obtained acid in methanol with a catalytic amount of concentrated sulfuric acid until the reaction is complete (monitored by TLC or HPLC).

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude methyl 5-fluoro-2-methyl-3-nitrobenzoate.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_synthesis Synthetic Workflow Start 5-Fluoro-2-methylbenzoic acid Nitration Nitration (Fuming HNO3, Oleum) Intermediate 5-Fluoro-2-methyl-3-nitrobenzoic acid Esterification Esterification (Methanol, H2SO4) Product Methyl 5-fluoro-2-methyl-3-nitrobenzoate

A generalized workflow for the synthesis of methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Comparative Physicochemical Properties

The isomeric position of the fluoro and nitro groups on the benzoate ring significantly impacts the physicochemical properties of the molecule. These differences can influence their reactivity in subsequent synthetic steps, as well as their solubility and chromatographic behavior.

PropertyMethyl 5-fluoro-2-nitrobenzoateMethyl 2-fluoro-5-nitrobenzoateMethyl 5-chloro-2-fluoro-3-nitrobenzoate
Molecular Formula C₈H₆FNO₄C₈H₆FNO₄C₈H₅ClFNO₄
Molecular Weight ( g/mol ) 199.14199.14233.58
Appearance Yellow Liquid[3]SolidSolid
Key Structural Difference Fluoro at C5, Nitro at C2Fluoro at C2, Nitro at C5Chloro at C5, Fluoro at C2, Nitro at C3
Reactivity Highlight Versatile intermediate[4]Used in synthesis of fluorinated compounds[5]Tailored for pharmaceuticals and agrochemicals[6]

The presence of a halogen at different positions influences the electron density distribution within the aromatic ring, which in turn affects the reactivity of the ester and nitro groups. For instance, the fluorine at position 2 in Methyl 5-chloro-2-fluoro-3-nitrobenzoate enhances the electron-withdrawing effects, potentially making the ester group more susceptible to nucleophilic attack.[6]

Strategic Applications in Drug Discovery

Fluoronitrobenzoates are valuable intermediates in the synthesis of a wide range of biologically active molecules. Their utility stems from the ability to selectively functionalize the aromatic ring and the nitro group.

A. Precursors to Kinase Inhibitors: The core structure of these compounds is well-suited for the synthesis of kinase inhibitors, a significant class of anticancer drugs.[7] The nitro group can be readily reduced to an amino group, providing a key attachment point for building heterocyclic scaffolds common in kinase inhibitor designs.[7] The fluorine atom can enhance binding affinity and improve metabolic stability of the final drug candidate.[7]

B. Synthesis of Antiviral and Other Therapeutic Agents: Substituted nitroaromatics are precursors to a variety of bioactive molecules. The functional groups on fluoronitrobenzoates can be manipulated to synthesize compounds with potential antiviral, antibacterial, or anti-inflammatory activities.[7]

C. Role in PARP Inhibitor Synthesis: As previously mentioned, methyl 5-fluoro-2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of Rucaparib, a PARP (poly ADP-ribose polymerase) inhibitor used for the treatment of certain types of cancer.[2]

G cluster_applications Synthetic Utility in Drug Discovery Start Fluoronitrobenzoate Intermediate Reduction Nitro Group Reduction Amino Amino Intermediate Kinase Kinase Inhibitors Antiviral Antiviral Agents PARP PARP Inhibitors

The central role of fluoronitrobenzoates as precursors to various therapeutic agents.

Conclusion and Future Outlook

The comparative analysis of fluoronitrobenzoate isomers highlights the nuanced yet critical differences in their synthesis and properties. The choice of a specific isomer is a strategic decision that can have a profound impact on the efficiency and outcome of a drug discovery program. While this guide has focused on a select few, the principles of regioselectivity in synthesis and the influence of substituent positioning on reactivity are broadly applicable to a wide range of aromatic building blocks.

Future research in this area will likely focus on the development of more efficient and selective synthetic methodologies, potentially utilizing novel catalytic systems to control regioselectivity during nitration. Furthermore, a deeper understanding of the structure-activity relationships of these intermediates will continue to guide the rational design of next-generation therapeutics. The versatility of the fluoronitrobenzoate scaffold ensures its continued importance as a cornerstone in the edifice of modern medicinal chemistry.

References

  • PubChem. (n.d.). Methyl 5-fluoro-2-methyl-3-nitrobenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

  • Frontiers. (2019, March 28). Comparative Genomic Analysis of the Regulation of Aromatic Metabolism in Betaproteobacteria. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Comparison of molecular structure of alkali metal ortho substituted benzoates. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • PubMed. (2014, April 15). Determination of sodium benzoate in food products by fluorescence polarization immunoassay. Retrieved from [Link]

  • SciSpace. (2020, November 9). Sodium Benzoate and Benzoic Acid (2020) | John R. Chipley. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 2‐Amino‐5‐fluoro‐3‐nitrobenzoate (3). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Fluoro-2-nitrophenyl 3-methylbenzoate

[1][2] Executive Summary & Hazard Profile 5-Fluoro-2-nitrophenyl 3-methylbenzoate is a halogenated nitroaromatic ester.[1] Its disposal requires strict adherence to halogenated waste streams due to the fluorine substitue...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Profile

5-Fluoro-2-nitrophenyl 3-methylbenzoate is a halogenated nitroaromatic ester.[1] Its disposal requires strict adherence to halogenated waste streams due to the fluorine substituent, which generates hydrofluoric acid (HF) upon combustion. Furthermore, the nitro group introduces potential thermal instability, mandating that this compound be kept away from heat sources and never autoclaved.

Physicochemical Hazard Data
PropertyCharacteristicDisposal Implication
Molecular Structure Nitro-substituted aromatic ester with FluorineDO NOT INCINERATE in standard non-halogenated kilns.
Reactivity Sensitive to strong bases (hydrolysis) and reducing agents.Segregate from caustic waste (pH > 10) and metal hydrides.
Thermal Stability Potential decomposition >150°C (Nitro group).NO AUTOCLAVING. Store cool.
RCRA Classification Characteristic Waste (Toxic, Ignitable if in solvent).Label as "Hazardous Waste - Halogenated."

Pre-Disposal Stabilization (The "Quench")

Use this protocol if the compound is present in a reaction mixture with unreacted reagents.

Mechanism: The goal is to chemically neutralize reactive species (like excess thionyl chloride or coupling agents) without degrading the target waste into more hazardous byproducts.

  • Cooling: Chill the reaction vessel to 0°C.

  • Dilution: Dilute with a compatible non-reactive solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization:

    • If Acidic: Slowly add saturated Sodium Bicarbonate (

      
      ) solution. Note: Evolution of 
      
      
      
      gas will occur. Ensure venting.
    • If Basic: Neutralize with dilute HCl or Ammonium Chloride (

      
      ) to pH 6-8. Avoid strong bases  (NaOH) which can hydrolyze the ester and potentially form shock-sensitive salts from the nitro-phenol byproduct.
      
  • Phase Separation: Separate the organic layer. This organic layer is your primary waste stream.

Waste Segregation Logic

The most critical error in disposing of this compound is misclassifying it as "General Organic Waste." It must enter the Halogenated stream.[2]

Diagram 1: Waste Stream Decision Matrix

This logic gate ensures the compound reaches the correct incinerator (one equipped with HF scrubbers).

WasteSegregation Start Waste: 5-Fluoro-2-nitrophenyl 3-methylbenzoate IsSolid Physical State? Start->IsSolid SolidWaste Solid Waste Stream IsSolid->SolidWaste Solid/Powder InSolvent Dissolved in Solvent? IsSolid->InSolvent Liquid/Solution BinA CONTAINER A: Solid Hazardous Waste (Label: Toxic, Halogenated) SolidWaste->BinA HalogenSolvent Solvent is Halogenated? (DCM, Chloroform) InSolvent->HalogenSolvent BinB CONTAINER B: Halogenated Organic Solvents (High BTU, HF Scrubber req) HalogenSolvent->BinB Yes BinC CONTAINER B: (Even if solvent is non-halogenated, the solute makes it Halogenated) HalogenSolvent->BinC No (e.g., Acetone)

Caption: Decision matrix for segregating 5-Fluoro-2-nitrophenyl 3-methylbenzoate. Note that any solution containing this compound defaults to "Halogenated" status.

Step-by-Step Disposal Protocol

Phase A: Packaging

Objective: Containment compatible with nitro-aromatics and halogenated esters.

  • Container Selection:

    • Liquids: Use High-Density Polyethylene (HDPE) or Glass (Amber) containers. Avoid metal cans if the waste is acidic, as corrosion can lead to leaks.

    • Solids: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

  • Closure: Screw caps must be vapor-tight. Parafilm is not a secondary seal for hazardous waste; use electrical tape or specific cap locks if transport is required.

Phase B: Labeling (RCRA/CLP Compliance)

A generic "Waste" label is insufficient. The label must communicate the specific hazards to the disposal vendor.

  • Chemical Name: Write out the full name: 5-Fluoro-2-nitrophenyl 3-methylbenzoate.

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 5-Fluoro... 10%").

  • Hazard Checkboxes:

Phase C: Storage & Handover
  • Satellite Accumulation Area (SAA): Store in the lab's designated SAA.

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential spills.

  • Incompatibility Check: Ensure the container is NOT stored next to:

    • Strong Bases (Sodium Hydroxide, Potassium tert-butoxide).

    • Strong Oxidizers (Nitric Acid, Peroxides).

Operational Workflow: From Bench to Incineration

Diagram 2: The Disposal Lifecycle

This workflow illustrates the chain of custody and the critical "Do Not" gates.

DisposalWorkflow Bench Lab Bench Generation Segregate Segregation (Halogenated Stream) Bench->Segregate Warning1 NO Drain Disposal Bench->Warning1 Warning2 NO Autoclaving Bench->Warning2 Labeling Labeling (Full Chemical Name) Segregate->Labeling SAA Satellite Accumulation (Secondary Containment) Labeling->SAA Pickup EHS/Vendor Pickup SAA->Pickup Incineration High-Temp Incineration (w/ Acid Gas Scrubbing) Pickup->Incineration

Caption: Cradle-to-grave workflow. Note the specific requirement for incineration with acid gas scrubbing due to fluorine content.

Emergency Procedures

Accidental Spill (Liquid Solution)
  • Evacuate: Clear the immediate area.

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If the spill is large (>500mL) or outside a hood, use a half-mask respirator with organic vapor cartridges.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay-based kitty litter). Do not use paper towels for nitro-compounds as dry organic material + nitro compounds can increase flammability risk.

  • Clean: Scoop absorbed material into a hazardous waste bag. Scrub the surface with a mild detergent solution.

  • Disposal: Label the debris as "Hazardous Waste Debris (Contaminated with Fluorinated Nitrobenzoate)."

Exposure Response[1]
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol) to wash skin, as this increases absorption.

  • Eye Contact: Flush for 15 minutes at an eyewash station. Seek medical attention immediately.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. [Link]

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200." OSHA.gov. [Link]

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